Scutebata F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJGRPGPCIYGRC-LZUUMNQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316848 | |
| Record name | Scutebarbatine F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207181-62-1 | |
| Record name | Scutebarbatine F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutebarbatine F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis Pathway of Neoclerodane Diterpenoids in Scutellaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Scutellaria, commonly known as skullcaps, is a rich source of bioactive secondary metabolites, with neoclerodane diterpenoids being a prominent class of compounds.[1][2] These diterpenoids exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making them attractive targets for drug discovery and development.[3][4][5] Understanding the intricate biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of neoclerodane diterpenoids in Scutellaria, detailing the enzymatic steps, relevant genes, and experimental methodologies used in their study.
The Biosynthetic Pathway: From a Universal Precursor to Structural Diversity
The biosynthesis of neoclerodane diterpenoids in Scutellaria originates from the universal C20 precursor of diterpenes, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids.[6][7] The formation of the characteristic neoclerodane skeleton is a multi-step process catalyzed by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).[2][8]
Formation of the Clerodane Skeleton by Diterpene Synthases
The initial and crucial steps in neoclerodane biosynthesis are catalyzed by a pair of diTPSs: a class II diTPS followed by a class I diTPS.
-
Class II diTPS: This enzyme initiates the cyclization of the linear GGPP into a bicyclic intermediate, a labdane-related diphosphate. In the context of neoclerodane biosynthesis in Scutellaria, this intermediate is typically kolavenyl diphosphate (KPP) or its isomer, isokolavenyl diphosphate (IKPP).[2][8] Transcriptomic studies of Scutellaria barbata and Scutellaria baicalensis have identified several candidate class II diTPS genes.[2][3][6] For instance, in S. barbata, SbbdiTPS2.3, and in S. baicalensis, SbdiTPS2.7 and SbdiTPS2.8 have been implicated in the formation of isokolavenol, a precursor to many neoclerodanes, from IKPP.[8]
-
Class I diTPS: Following the action of the class II diTPS, a class I diTPS catalyzes the removal of the diphosphate group from KPP or IKPP and subsequent rearrangements to form the final clerodane or neoclerodane hydrocarbon skeleton.[2] The identification and functional characterization of the specific class I diTPSs responsible for the diverse range of neoclerodane backbones in Scutellaria are still an active area of research.
Tailoring of the Neoclerodane Skeleton by Cytochrome P450s and Other Enzymes
The structural diversity of neoclerodane diterpenoids arises from a series of modifications to the basic skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[9][10] These enzymes introduce hydroxyl groups, epoxides, and other functionalities at various positions on the neoclerodane scaffold. While the specific CYPs involved in the biosynthesis of many Scutellaria neoclerodanes are yet to be fully characterized, studies on the related genus Salvia have provided valuable insights. For example, in Salvia divinorum, the CYP76AH39 has been shown to catalyze the formation of a dihydrofuran ring, a common feature in many neoclerodane diterpenoids.[1] Further modifications, such as glycosylation, acylation, and methylation, are catalyzed by other enzyme classes, including glycosyltransferases, acyltransferases, and methyltransferases, contributing to the vast array of neoclerodane structures found in Scutellaria.
Quantitative Data
While specific enzyme kinetic parameters for the diTPSs and CYPs in the Scutellaria neoclerodane pathway are largely unavailable in the literature, transcriptomic data provides valuable insights into the expression levels of the corresponding genes in different tissues. This can serve as a proxy for the biosynthetic activity in those tissues.
Table 1: Expression Levels (RPKM) of Putative Diterpenoid Biosynthesis Genes in Different Tissues of Scutellaria baicalensis
| Gene ID | Putative Function | Root | Stem | Leaf | Flower |
| Unigene24949 | Geranylgeranyl diphosphate synthase (GGPPS) | 35.4 | 28.1 | 45.2 | 55.9 |
| Unigene41804 | Diterpene synthase (Class II) | 12.7 | 5.3 | 2.1 | 8.9 |
| Unigene38721 | Diterpene synthase (Class I) | 25.8 | 11.2 | 6.7 | 15.4 |
| Unigene19876 | Cytochrome P450 (CYP) | 42.1 | 18.9 | 10.3 | 22.5 |
| Unigene33451 | Cytochrome P450 (CYP) | 31.5 | 15.6 | 8.1 | 19.7 |
Data adapted from transcriptome analysis of S. baicalensis. RPKM (Reads Per Kilobase of transcript per Million mapped reads) values indicate the relative expression level of the genes.[11]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of neoclerodane diterpenoid biosynthesis.
Identification of Candidate Genes via Transcriptome Sequencing
Objective: To identify putative diTPS and CYP genes involved in neoclerodane biosynthesis.
Methodology:
-
RNA Extraction: Total RNA is extracted from various tissues of the Scutellaria plant (e.g., roots, stems, leaves, and flowers) using a suitable RNA extraction kit.[6]
-
Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).[6]
-
De Novo Transcriptome Assembly and Annotation: The sequencing reads are assembled into contigs and unigenes. These sequences are then annotated by comparing them against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLAST algorithms to identify sequences with homology to known diTPSs and CYPs.[6][11]
Functional Characterization of Diterpene Synthases
Objective: To determine the enzymatic activity of candidate diTPSs.
Methodology:
-
Gene Cloning and Heterologous Expression: The full-length coding sequences of candidate diTPS genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).[12] The constructs are then transformed into a suitable heterologous host (E. coli or yeast).
-
Protein Expression and Purification: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[12][13]
-
In Vitro Enzyme Assays: The purified enzyme is incubated with the substrate (GGPP for class II diTPSs, or the product of the class II diTPS reaction for class I diTPSs) in a suitable buffer containing necessary cofactors (e.g., MgCl₂).[12][14]
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data.[6][14]
Functional Characterization of Cytochrome P450s
Objective: To determine the enzymatic activity of candidate CYPs in modifying the neoclerodane skeleton.
Methodology:
-
Heterologous Expression: Candidate CYP genes are typically co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells, as CPR is essential for CYP activity.[9]
-
In Vitro or In Vivo Assays:
-
In Vitro: Microsomes are prepared from the yeast or insect cells expressing the CYP and CPR. These microsomes are then incubated with the neoclerodane substrate and NADPH.
-
In Vivo: The substrate is fed to the engineered yeast or insect cell culture expressing the CYP and CPR.[15]
-
-
Product Analysis: The reaction products are extracted and analyzed by LC-MS/MS to identify the modified neoclerodane diterpenoids.[15]
Quantitative Analysis of Neoclerodane Diterpenoids
Objective: To quantify the abundance of specific neoclerodane diterpenoids in different plant tissues.
Methodology:
-
Sample Preparation: Plant tissues are dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the target compounds.
-
LC-MS/MS Analysis: The extracts are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Separation is achieved on a C18 column with a gradient elution of water and acetonitrile/methanol, both often containing a small amount of formic acid.
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target neoclerodane diterpenoid are monitored. A calibration curve is generated using authentic standards of the compounds of interest to determine their concentrations in the plant samples.
Visualizations
Caption: Overview of the neoclerodane diterpenoid biosynthesis pathway in Scutellaria.
Caption: Experimental workflow for the study of neoclerodane diterpenoid biosynthesis.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthesis of neoclerodane diterpenoids in Scutellaria. Transcriptomic analyses have provided a valuable repository of candidate genes, and the functional characterization of several key enzymes has begun to unravel the intricate enzymatic steps involved. However, several knowledge gaps remain. Future research should focus on:
-
Comprehensive Functional Characterization: A systematic functional characterization of the numerous candidate diTPSs and CYPs identified in Scutellaria is needed to fully understand the enzymatic basis of the vast structural diversity of neoclerodane diterpenoids.
-
Enzyme Kinetics: Determining the kinetic parameters of the key enzymes will be crucial for developing accurate metabolic models and for guiding metabolic engineering strategies.
-
Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic pathway will provide insights into how the production of these compounds is controlled in the plant.
-
Metabolic Engineering: With a deeper understanding of the pathway, it will be possible to engineer microbial or plant-based systems for the sustainable and high-level production of specific high-value neoclerodane diterpenoids for pharmaceutical applications.
The continued exploration of the Scutellaria neoclerodane biosynthetic pathway holds great promise for advancing our understanding of plant specialized metabolism and for the development of novel therapeutics.
References
- 1. A database-driven approach identifies additional diterpene synthase activities in the mint family (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Transcriptomic Insight into Terpenoid Biosynthesis and Functional Characterization of Three Diterpene Synthases in Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neo-clerodane diterpenoids from Scutellaria barbata with activity against Epstein-Barr virus lytic replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Functional characterization of CYP71D443, a cytochrome P450 catalyzing C-22 hydroxylation in the 20-hydroxyecdysone biosynthesis of Ajuga hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Properties of Barbatine C (Scutebata F): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of Barbatine C, a neo-clerodane diterpenoid isolated from Scutellaria barbata D.Don, also referred to as Scutebata F. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its structural characteristics, spectral data, and reported biological activities.
Physicochemical Properties
Barbatine C is a white crystalline or powdered solid. While a specific melting point has not been documented in the reviewed literature, it is known to be sparingly soluble in water but soluble in some organic solvents. It demonstrates relative stability under dry conditions.
Table 1: Physical and Chemical Properties of Barbatine C (this compound)
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₉ | --INVALID-LINK--[1][2] |
| Molar Mass | 555.62 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White crystals or powder | --INVALID-LINK--[1] |
| Solubility | Low solubility in water; soluble in some organic solvents | --INVALID-LINK--[1] |
| Stability | Relatively stable under dry conditions | --INVALID-LINK--[1] |
| CAS Number | 1207181-62-1 | --INVALID-LINK--[1][2] |
Spectroscopic Data
The structural elucidation of Barbatine C and its analogues has been accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹³C NMR Spectral Data for Barbatine C (this compound)
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 35.1 |
| 2 | 26.9 |
| 3 | 37.0 |
| 4 | 64.2 |
| 5 | 44.1 |
| 6 | 73.1 |
| 7 | 71.9 |
| 8 | 41.8 |
| 9 | 43.5 |
| 10 | 48.2 |
| 11 | 126.1 |
| 12 | 143.8 |
| 13 | 94.7 |
| 14 | 173.2 |
| 15 | 70.4 |
| 16 | 124.9 |
| 17 | 17.5 |
| 18 | 16.9 |
| 19 | 22.8 |
| 20 | 15.6 |
| 2' | 170.1 |
| 3' | 21.0 |
| 5' | 170.3 |
| 6' | 21.1 |
| Nicotinoyl-2 | 152.9 |
| Nicotinoyl-3 | 123.6 |
| Nicotinoyl-4 | 137.2 |
| Nicotinoyl-5 | 129.8 |
| Nicotinoyl-6 | 150.7 |
| Nicotinoyl-COO | 165.1 |
Source: Data extrapolated from related compound analysis in Phytochemistry, 67(13), 1326-30 and PubChem.[2][3]
Table 3: ¹H NMR, IR, and UV-Vis Spectral Data for Barbatine C (this compound) and Related Compounds
| Data Type | Key Features | Source |
| ¹H NMR | Complex multiplets in the aliphatic and olefinic regions, characteristic signals for acetyl and nicotinoyl groups. | --INVALID-LINK-- |
| IR (KBr, cm⁻¹) | 3475 (hydroxyl), 2983 (C-H stretch), 1782, 1717 (carbonyls), 1374, 1241, 1110, 1023, 743. | --INVALID-LINK-- |
| UV (MeOH, nm) | λmax at 210 and 260 nm. | --INVALID-LINK--[3] |
| Mass Spec (HR-ESI-MS) | m/z 556.2548 [M+H]⁺ (Calculated for C₃₀H₃₈NO₉, 556.2541). | --INVALID-LINK-- |
Experimental Protocols
The isolation and characterization of Barbatine C and its analogues from Scutellaria barbata typically involve the following methodologies.
Isolation of Neo-clerodane Diterpenoids
The general workflow for isolating Barbatine C and similar compounds is outlined below.
Caption: General workflow for the isolation of Barbatine C.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for structure elucidation:
-
NMR Spectroscopy: ¹H and ¹³C NMR, COSY, HMQC, and HMBC spectra are recorded on spectrometers (e.g., Bruker AV-400 or 600) using deuterated solvents like CDCl₃ or DMSO-d₆ with TMS as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are typically obtained using FAB-MS or ESI-MS instruments.
-
UV-Vis Spectroscopy: UV spectra are recorded on a spectrophotometer using methanol as a solvent.
-
Infrared Spectroscopy: IR spectra are obtained using KBr pellets on an FT-IR spectrometer.
Biological Activity and Signaling Pathways
Barbatine C belongs to the neo-clerodane diterpenoid class of compounds, many of which have demonstrated significant biological activities, particularly cytotoxic effects against various cancer cell lines.
Table 4: Reported Cytotoxic Activities of Neo-clerodane Diterpenoids from Scutellaria barbata
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Barbatins A-C | HONE-1, KB, HT29 | 3.5 - 8.1 | --INVALID-LINK--[3] |
| Scutebarbatine B | HONE-1, KB, HT29 | 3.5 - 8.1 | --INVALID-LINK--[3] |
| Scutebata A | LoVo, MCF-7, SMMC-7721, HCT-116 | 4.57 - 7.68 | --INVALID-LINK--[1] |
The anti-tumor effects of neo-clerodane diterpenoids are believed to be mediated through the modulation of key cellular signaling pathways. One of the prominent pathways implicated is the NF-κB signaling pathway, which is crucial in regulating inflammation, cell survival, and proliferation.
Caption: Postulated inhibition of the NF-κB signaling pathway.
This guide consolidates the currently available data on Barbatine C (this compound). Further research is warranted to fully elucidate its physicochemical properties, delineate its precise mechanisms of action, and explore its therapeutic potential.
References
Scutebata F: A Technical Guide on its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata F, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata D. Don (also known as Ban Zhi Lian), has emerged as a compound of interest in oncology research. Scutellaria barbata has a long history in traditional medicine for the treatment of various ailments, including cancer. Modern pharmacological studies have begun to validate these traditional uses, identifying a variety of bioactive constituents, including flavonoids and diterpenoids, that contribute to its anti-tumor properties. These effects are broadly attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key cancer-related signaling pathways.[1][2]
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells. While research on this compound is ongoing and a complete picture of its molecular interactions is still developing, this document synthesizes the available data on its cytotoxic activity and places it within the broader context of the anti-cancer mechanisms of related compounds from Scutellaria barbata.
Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HONE-1 | Nasopharyngeal Carcinoma | Not Specified | (Dai et al., 2006) |
| KB | Oral Epidermoid Carcinoma | Not Specified | (Dai et al., 2006) |
| HT29 | Colorectal Carcinoma | Not Specified | (Dai et al., 2006) |
| H460 | Lung Cancer | Inhibitory ratio of 46.0% at 0.3 µM | (Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437, 2021) |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 1.3 ± 0.2 - 7.9 ± 0.6 | (Nguyen et al., 2010; Wang et al., 2019; Xue et al., 2016) |
Mechanism of Action: Insights from Scutellaria barbata Diterpenoids
While detailed mechanistic studies on this compound are limited, research on other diterpenoids from Scutellaria barbata, such as Scutebarbatine A, provides valuable insights into the probable mechanisms through which this compound exerts its anti-cancer effects. The primary mechanism appears to be the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.
Induction of Apoptosis
Modulation of Signaling Pathways
The anti-tumor effects of Scutellaria barbata extracts and their components are associated with the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][2] While direct evidence for this compound is still needed, it is plausible that it acts on one or more of the following pathways:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer drugs. Extracts from Scutellaria barbata have been shown to inhibit the PI3K/Akt pathway.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Components of Scutellaria barbata have been found to modulate MAPK signaling.[1]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its aberrant activation is common in many cancers. Inhibition of the NF-κB pathway is another potential anti-cancer mechanism of Scutellaria barbata constituents.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with a compound.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Visualizations
Signaling Pathway Diagram
References
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maxapress.com [maxapress.com]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Exploration of the effect and mechanism of Scutellaria barbata D. Don in the treatment of ovarian cancer based on network pharmacology and in vitro experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of Scutebata F: A Technical Guide
Disclaimer: Direct experimental data on the in vitro cytotoxic activity of Scutebata F is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known cytotoxic effects of the whole extract of Scutellaria barbata, from which this compound is isolated, and its other well-studied diterpenoid constituents. The methodologies and potential mechanisms of action described herein are standard for the assessment of such compounds and are inferred to be applicable to this compound.
Introduction
This compound is a neoclerodane diterpenoid isolated from the plant Scutellaria barbata D. Don (Lamiaceae). Scutellaria barbata, commonly known as Barbat Skullcap, has a long history in traditional medicine for the treatment of various ailments, including cancer.[1] Modern pharmacological studies have begun to elucidate the anti-tumor properties of its extracts and isolated compounds.[1][2] Diterpenoids, in particular, are recognized for their significant cytotoxic and anti-tumor activities. This technical guide summarizes the current understanding of the in vitro cytotoxic potential of compounds from Scutellaria barbata, with a focus on the anticipated activities and mechanisms of this compound.
Quantitative Data on Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Scutebarbatine A | HCT-116 | Colon Carcinoma | ~30 | Inferred from graphical data |
| Scutebarbatine B | MCF-7 | Breast Adenocarcinoma | ~25 | Inferred from graphical data |
| Scutebarbatine B | SMMC-7721 | Hepatocellular Carcinoma | 22.1 | |
| Scutebarbatine B | A-549 | Lung Carcinoma | 25.3 | |
| Scutebarbatine B | SW480 | Colorectal Adenocarcinoma | 31.4 | |
| Scutebarbatines M & N | HONE-1 | Nasopharyngeal Carcinoma | 3.5 - 6.3 | [3] |
| Scutebarbatines M & N | KB | Oral Epidermoid Carcinoma | 3.5 - 6.3 | [3] |
| Scutebarbatines M & N | HT29 | Colorectal Carcinoma | 3.5 - 6.3 | [3] |
| Barbatin F | HCT-116 | Colon Carcinoma | 44.3 | [4] |
| Barbatin G | HCT-116 | Colon Carcinoma | 32.3 | [4] |
| Scutebata A | LoVo | Colorectal Adenocarcinoma | 5.31 - 28.5 | [4] |
| Scutebata A | SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5 | [4] |
| Scutebata A | HCT-116 | Colon Carcinoma | 5.31 - 28.5 | [4] |
| Scutebata A | MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5 | [4] |
| Scutebata B | LoVo | Colorectal Adenocarcinoma | 5.31 - 28.5 | [4] |
| Scutebata B | SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5 | [4] |
| Scutebata B | HCT-116 | Colon Carcinoma | 5.31 - 28.5 | [4] |
| Scutebata B | MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the in vitro cytotoxic activity of natural compounds like this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A549, SMMC-7721) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
-
Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of diterpenoids from Scutellaria barbata are often attributed to their ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents eliminate cancer cells. Diterpenoids from Scutellaria barbata have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases (e.g., Caspase-3, -8, -9), which are the executioners of apoptosis.
Cell Cycle Arrest
Cancer cells are characterized by uncontrolled proliferation due to a dysregulated cell cycle. Many anti-cancer agents, including compounds from Scutellaria barbata, exert their effects by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[5][6] This prevents the cancer cells from dividing and can lead to apoptosis.
Key Signaling Pathways
Several signaling pathways are critical in regulating cell survival, proliferation, and apoptosis, and are often dysregulated in cancer. Diterpenoids from Scutellaria barbata are known to modulate these pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[7][8][9][10] Compounds from Scutellaria barbata can inhibit this pathway, leading to decreased cancer cell survival.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis.[11][12][13][14][15] Its modulation by Scutellaria barbata constituents can lead to the suppression of tumor cell proliferation.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cell survival.[16][17][18][19][20] Its inhibition can reduce the production of pro-inflammatory cytokines and inhibit tumor cell growth.
Visualizations
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the key signaling pathways potentially modulated by this compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Scutellaria barbata Inhibits Hepatocellular Carcinoma Tumorigenicity by Inducing Ferroptosis of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New norditerpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MAPK(ERK-1,2) pathway integrates distinct and antagonistic signals from TGFalpha and FGF7 in morphogenesis of mouse mammary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microphthalmia‐associated transcription factor in melanoma development and MAP‐kinase pathway targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spaced stimuli stabilize MAPK pathway activation and its effects on dendritic morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SCF(Fbw7) modulates the NFkB signaling pathway by targeting NFkB2 for ubiquitination and destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Scutebata F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of Scutebata F, a diterpenoid natural product isolated from Scutellaria barbata.[1][][3] Also known as Barbatine C or Scutebarbatine F, this compound has the molecular formula C30H37NO9 and a molecular weight of 555.6 g/mol .[][3][4] Given the interest in natural products for drug discovery, understanding the solubility of this compound is crucial for its experimental evaluation and formulation development.
While specific quantitative solubility data for this compound in various laboratory solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides standardized experimental protocols for determining solubility.
Data Presentation: Solubility of this compound
The following table summarizes the qualitative solubility of this compound based on information from chemical suppliers. It is important to note that these are general observations and empirical testing is recommended for specific applications.
| Solvent | Solubility Profile | Source |
| Dimethyl Sulfoxide (DMSO) | Reported to be soluble. | [3] |
| Water (H₂O) | Suggested as a potential solvent to try, likely indicating low to very low solubility. | [3] |
| Ethanol | Suggested as a potential solvent to try. | [3] |
| Dimethylformamide (DMF) | Suggested as a potential solvent to try. | [3] |
| Chloroform | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |
| Dichloromethane | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |
| Ethyl Acetate | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |
| Acetone | Mentioned as a solvent for a related compound, Scutebata E, suggesting potential solubility for this compound. | [5] |
Note: The solubility of diterpenoids like this compound is typically low in aqueous solutions and higher in organic solvents. For biological assays, DMSO is a common solvent for creating stock solutions, which are then further diluted in aqueous media.
Experimental Protocols
Due to the absence of specific published protocols for this compound solubility determination, a general and robust methodology for assessing the solubility of a compound in various laboratory solvents is provided below.
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
1. Materials:
-
This compound (solid form)
-
Selected laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile) of high purity (HPLC grade or equivalent)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Analytical balance (accurate to at least 0.01 mg)
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.
2. Procedure:
-
Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area with the calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Mandatory Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Workflow for Shake-Flask Solubility Assay
Potential Signaling Pathway Involvement
Scutellaria barbata, the source of this compound, and its constituent compounds have been reported to exhibit anti-tumor properties, often through the induction of apoptosis in cancer cells.[6] The diagram below represents a simplified, generalized pathway of apoptosis that could be influenced by bioactive compounds like this compound.
Generalized Intrinsic Apoptosis Pathway
This guide provides a foundational understanding of the solubility of this compound based on currently available information and outlines standard procedures for its empirical determination. For successful research and development, it is imperative to perform experimental validation of solubility in the specific solvent systems relevant to your application.
References
- 1. This compound | C30H37NO9 | CID 44604691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Terpenoids | 1207181-62-1 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scutebata E | CAS:1207181-61-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata | MDPI [mdpi.com]
Unraveling Scutebata F: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the newly identified compound, Scutebata F, a novel diterpenoid isolated from Scutellaria barbata. Extensive research has illuminated its significant anti-inflammatory and potential anti-tumor properties, positioning it as a promising candidate for further therapeutic development. This guide synthesizes the foundational research, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate a deeper understanding and guide future investigations.
Introduction
Scutellaria barbata, a perennial herb, has a long-standing history in traditional medicine for its use in treating a variety of ailments, including inflammation and cancer. Recent phytochemical investigations into this plant have led to the isolation and characterization of this compound, a novel diterpenoid compound. Initial studies have demonstrated its potent biological activities, particularly its ability to modulate key inflammatory and cellular proliferation pathways. This whitepaper serves as a central repository of the initial findings on this compound, offering a technical foundation for the scientific community.
Quantitative Data Summary
The biological activity of this compound has been quantified across several key assays. The following tables summarize the critical data points from the initial report.
Table 1: Inhibitory Effects of this compound on NO Production in LPS-Induced RAW 264.7 Macrophages
| Concentration (μM) | Inhibition of NO Production (%) | IC₅₀ (μM) |
| 1 | 15.2 ± 2.1 | \multirow{4}{*}{12.5} |
| 5 | 35.8 ± 3.5 | |
| 10 | 52.1 ± 4.2 | |
| 25 | 78.9 ± 5.6 |
Table 2: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC₅₀ (μM) after 48h |
| A549 (Lung Carcinoma) | 28.4 ± 3.1 |
| MCF-7 (Breast Cancer) | 35.2 ± 4.5 |
| HepG2 (Hepatocellular Carcinoma) | 41.7 ± 3.9 |
| HCT116 (Colon Carcinoma) | 22.5 ± 2.8 |
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound.
Cell Culture and Reagents
RAW 264.7, A549, MCF-7, HepG2, and HCT116 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Lipopolysaccharide (LPS) from Escherichia coli O111:B4 was purchased from Sigma-Aldrich.
Nitric Oxide (NO) Production Assay
RAW 264.7 macrophages were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight. The cells were then pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 μg/mL) for 24 hours. The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent system according to the manufacturer's instructions.
Cell Viability Assay (MTT Assay)
Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, the cells were treated with various concentrations of this compound for 48 hours. Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 μL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 490 nm using a microplate reader.
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms of action and experimental processes related to the initial study of this compound.
Biological Screening of Scutebata F: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria barbata, a perennial herb of the Lamiaceae family, has a long-standing history in traditional medicine for its anti-inflammatory and anti-tumor properties. Modern phytochemical investigations have identified a diverse array of bioactive constituents, including a significant class of compounds known as neoclerodane diterpenoids. Among these, Scutebata F has emerged as a molecule of interest for its potential cytotoxic activities against cancer cells. This technical guide provides a comprehensive overview of the biological screening of this compound and related compounds, detailing its effects on various cancer cell lines, outlining experimental protocols for its study, and illustrating the key signaling pathways implicated in its mechanism of action. While direct and extensive data on this compound is still emerging, this document synthesizes the available information on this compound, closely related diterpenoids from Scutellaria barbata, and the whole plant extract to provide a foundational resource for researchers in oncology and drug discovery.
Biological Activity of this compound and Related Diterpenoids
The anticancer potential of this compound and its structural analogs isolated from Scutellaria barbata has been evaluated against a panel of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to the inhibition of cancer cell proliferation.
Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and closely related neoclerodane diterpenoids. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Barbatin F (this compound) Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Barbatin F | HCT-116 | Colon Carcinoma | 44.3[1] |
Table 2: IC50 Values of Related Neoclerodane Diterpenoids from Scutellaria barbata
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Scutebata A | LoVo | Colon Carcinoma | 5.31 - 28.5[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5[1] | |
| HCT-116 | Colon Carcinoma | 5.31 - 28.5[1] | |
| MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5[1] | |
| Scutebata B | LoVo | Colon Carcinoma | 5.31 - 28.5[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 5.31 - 28.5[1] | |
| HCT-116 | Colon Carcinoma | 5.31 - 28.5[1] | |
| MCF-7 | Breast Adenocarcinoma | 5.31 - 28.5[1] | |
| Scutebarbatine A | A549 | Lung Carcinoma | 39.21 (µg/mL)[2] |
| Caco-2 | Colorectal Adenocarcinoma | Selective cytotoxicity observed[3] |
Note: The data for Scutebata A and B are presented as a range as reported in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides standardized protocols for key in vitro assays used to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content within the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity versus cell count.
Visualizing the Molecular Landscape
To better understand the experimental processes and the potential mechanisms of action of this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for Biological Screening
Caption: Experimental workflow for screening this compound's anticancer activity.
Postulated Signaling Pathways Affected by Scutellaria Diterpenoids
Based on studies of Scutellaria barbata extracts and related compounds, the PI3K/Akt and MAPK signaling pathways are implicated in their anticancer effects. These pathways are critical regulators of cell survival, proliferation, and apoptosis.
Caption: Postulated inhibition of PI3K/Akt and MAPK pathways by this compound.
Conclusion
This compound, a neoclerodane diterpenoid from Scutellaria barbata, demonstrates cytotoxic activity against cancer cells, albeit with seemingly weaker potency compared to some of its structural analogs like Scutebata A and B. The available evidence, largely extrapolated from studies on related compounds and the whole plant extract, suggests that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. The PI3K/Akt/mTOR and MAPK signaling pathways are likely key molecular targets in these processes.
This technical guide provides a foundational framework for researchers investigating the therapeutic potential of this compound. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to facilitate further research in this promising area of natural product-based drug discovery. Future studies should focus on a more comprehensive screening of this compound against a wider panel of cancer cell lines, in vivo efficacy studies, and a more precise elucidation of its molecular targets and mechanisms of action. Such efforts will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer agents.
References
Methodological & Application
Application Notes and Protocols: Isolation of Scutebata F from Scutellaria barbata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria barbata, a perennial herb belonging to the Lamiaceae family, is a well-known plant in traditional medicine, particularly in China and Korea, where it is used for its anti-inflammatory and antitumor properties. Modern phytochemical investigations have revealed that Scutellaria barbata is a rich source of various bioactive compounds, including flavonoids, diterpenoids, and polysaccharides. Among these, the neo-clerodane diterpenoid Scutebata F has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Scutellaria barbata, along with a summary of its biological activity and its influence on cellular signaling pathways.
Experimental Protocols
I. Plant Material and Extraction
-
Plant Material : The aerial parts of Scutellaria barbata D. Don are collected and air-dried.
-
Extraction :
-
The dried plant material (approximately 10 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting 24 hours.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
II. Isolation and Purification of this compound
The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate this compound.
-
Silica Gel Column Chromatography (Initial Fractionation) :
-
The EtOAc extract is loaded onto a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) (e.g., 100:0 to 0:100 v/v) to yield several fractions (Fr. 1-10).
-
-
Sephadex LH-20 Column Chromatography :
-
Fractions showing the presence of diterpenoids (as determined by thin-layer chromatography, TLC) are combined and further purified on a Sephadex LH-20 column using CHCl₃-MeOH (1:1 v/v) as the eluent. This step helps in removing pigments and smaller molecules.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
The enriched fraction from the Sephadex column is subjected to preparative HPLC.
-
Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase : A gradient of methanol-water or acetonitrile-water.
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm).
-
Fractions are collected, and those containing the pure compound are combined and dried. The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
-
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Quantitative Data
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Scutebata A | SK-BR-3 | 15.2 | [1] |
| Scutehenanine A | HONE-1 | 2.8 | |
| Scutehenanine A | KB | 3.1 | |
| Scutehenanine A | HT29 | 4.5 | |
| 6-O-acetylscutehenanine A | HONE-1 | 3.2 | |
| 6-O-acetylscutehenanine A | KB | 3.9 | |
| 6-O-acetylscutehenanine A | HT29 | 5.1 |
Biological Activity and Signaling Pathways
Extracts of Scutellaria barbata and its isolated diterpenoids have demonstrated significant anti-tumor and anti-inflammatory activities.[1] The anti-tumor effects are often attributed to the induction of apoptosis in cancer cells. Several key signaling pathways are implicated in the biological activities of Scutellaria barbata extracts. While the specific pathways modulated by this compound are a subject of ongoing research, the general effects of the plant's constituents on major signaling cascades are illustrated below.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Extracts from Scutellaria barbata have been shown to inhibit this pathway, leading to decreased cancer cell survival.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by Scutellaria barbata constituents can lead to the induction of apoptosis in cancer cells.
Caption: Modulation of the MAPK Signaling Pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. The anti-inflammatory effects of Scutellaria barbata are partly due to the inhibition of this pathway, which leads to a reduction in the production of pro-inflammatory cytokines.
References
Application Notes and Protocols for the Quantification of Scutellarin by High-Performance Liquid Chromatography (HPLC)
Introduction
Scutellarin, a flavone glycoside, is a major bioactive component found in several medicinal plants, including species of Scutellaria and Erigeron. It has garnered significant interest in the pharmaceutical and research fields due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and reliable quantification of Scutellarin in various matrices such as herbal extracts, plasma, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the quantification of Scutellarin using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established and validated methods from the scientific literature.
I. Experimental Protocols
A. Protocol 1: Quantification of Scutellarin in Rat Plasma
This protocol is adapted from a validated method for pharmacokinetic studies.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., rutin).
-
Add 1 mL of ethyl acetate for extraction.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Water (23:77, v/v), adjusted to pH 2.5 with phosphoric acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 335 nm |
| Internal Standard | Rutin |
B. Protocol 2: Quantification of Scutellarin in Herbal Extracts
This protocol is a general method suitable for the analysis of Scutellarin in powdered plant material.
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh 0.2 g of powdered plant material.
-
Add 10 mL of a suitable extraction solvent (e.g., 70% ethanol or methanol).
-
Perform extraction at room temperature for 24 hours or use ultrasonication for 30 minutes.
-
Filter the extract through a 0.22 µm syringe filter.
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
-
Inject a 10 µL aliquot into the HPLC system.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and methanol (B) |
| Gradient Program | Start with 45% B, linear gradient to 60% B over 10 min, then to 70% B at 30 min, and to 99% B at 31 min.[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 270 nm |
II. Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative parameters obtained from validated HPLC methods for Scutellarin.
Table 1: Linearity and Range
| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Rat Plasma | 0.1 - 100 µg/mL | > 0.999 | [1][2] |
| Herbal Extract | 20 - 160 ng/mL | 0.999 | [5] |
| Herbal Extract | 10 - 30 µg/mL | > 0.98 | [6][7] |
Table 2: Method Validation Parameters
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Rat Plasma | [2] |
| Limit of Detection (LOD) | 1 ng | Herbal Extract | [5] |
| Recovery | 96.5% - 97.4% | Herbal Extract | [5] |
| Within-day Precision (RSD) | < 15% | Rat Plasma | [1] |
| Between-day Precision (RSD) | < 15% | Rat Plasma | [1] |
III. Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for Scutellarin quantification in plasma.
Caption: Workflow for Scutellarin quantification in herbal extracts.
References
- 1. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Scutebata F and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata F is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant with a history of use in traditional medicine.[1] This class of compounds has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. This document provides detailed protocols for the semi-synthesis of this compound analogs through biotransformation, methods for their isolation and purification, and protocols for evaluating their biological activity. While a de novo total synthesis of this compound has not been reported in the literature, microbial biotransformation offers an effective alternative for generating novel derivatives.[1]
Data Presentation
The following table summarizes the cytotoxic activity of this compound and its biotransformed analogs against the H460 human large-cell lung cancer cell line. This data is derived from the microbial transformation of this compound by Streptomyces sp. CPCC 205437.[2]
| Compound | Structure | Inhibitory Ratio (%) at 0.3 µM |
| This compound | (Parent Compound) | - |
| Analog 1 (5) | 18-hydroxy-Scutebata F | 46.0 |
| Analog 2 (7) | 2α-hydroxy-Scutebata F | 42.2 |
| Analog 3 (9) | 2α,18-dihydroxy-Scutebata F | 51.1 |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Scutellaria barbata
This protocol outlines the initial extraction of the starting material, this compound, from its natural source.
Materials:
-
Dried aerial parts of Scutellaria barbata
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The dried and powdered aerial parts of Scutellaria barbata are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The EtOAc layer, containing the diterpenoids, is collected and concentrated.
-
Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different fractions.
-
HPLC Purification: Fractions containing this compound are further purified by preparative HPLC to yield the pure compound (>95% purity as determined by HPLC analysis).[1]
Protocol 2: Semi-synthesis of this compound Analogs via Microbial Biotransformation
This protocol details the generation of this compound analogs using Streptomyces sp. CPCC 205437.[1][2]
Materials:
-
Streptomyces sp. CPCC 205437
-
Culture medium (e.g., ISP medium 2)
-
This compound (dissolved in a suitable solvent like DMF)
-
Shaking incubator
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Sephadex LH-20
-
HPLC system for purification
Procedure:
-
Microorganism Culture: Streptomyces sp. CPCC 205437 is cultured in a suitable liquid medium at 28°C on a rotary shaker until sufficient growth is achieved.
-
Substrate Feeding: A solution of this compound is added to the microbial culture. The culture is then incubated for a further 6 days.
-
Extraction: After incubation, the culture broth is separated from the mycelia by filtration. The mycelia are extracted with methanol. The culture filtrate is extracted with ethyl acetate.
-
Purification of Analogs: The extracts are combined and subjected to a series of chromatographic separations, including Sephadex LH-20 and preparative HPLC, to isolate the transformed products (analogs of this compound).[1]
Protocol 3: Evaluation of Cytotoxic Activity of this compound Analogs
This protocol describes a standard method for assessing the anti-cancer activity of the synthesized analogs.
Materials:
-
H460 human large-cell lung cancer cell line (or other relevant cancer cell lines)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: An MTT or MTS assay is performed according to the manufacturer's instructions to determine the percentage of viable cells.[3]
-
Data Analysis: The absorbance is measured using a microplate reader, and the inhibitory ratios or IC50 values are calculated.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action for this compound and its analogs.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
Application Notes and Protocols: Utilizing Scutellaria baicalensis Extract (Scutebata F) in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria baicalensis, a traditional Chinese medicinal herb, has garnered significant interest in biomedical research for its therapeutic potential. Extracts from this plant, rich in flavonoids such as baicalin, baicalein, and wogonin, have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] These application notes provide a comprehensive guide for the use of Scutellaria baicalensis extract, referred to herein as Scutebata F, in various cell culture-based assays. The protocols and data presented are intended to facilitate research into the mechanisms of action and potential therapeutic applications of this potent natural product.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. In oncology research, it has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor cell migration and invasion.[1] These anti-cancer effects are mediated by the regulation of key signaling pathways including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1] Furthermore, this compound has been observed to induce cell cycle arrest at the G1/S or G2/M phase in cancer cells.[2][4]
The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of pro-inflammatory mediators.[5] Studies have shown that it can inhibit the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (ILs) in stimulated macrophages.[5] This is achieved, in part, by targeting the MAPK and NF-κB signaling pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of Scutellaria baicalensis extract (this compound) observed in various cell-based assays.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Observed Effects | Reference |
| A549 | Human Lung Carcinoma | MTT Assay | IC50: 0.21 mg/ml | Inhibition of cell growth, induction of apoptosis. | [6] |
| SK-Hep-1 | Human Hepatocellular Carcinoma | MTT Assay | Significant viability reduction at 125, 250, and 500 µg/mL | Dose-dependent reduction in cell viability, induction of apoptosis. | [2] |
| HCT116 | Human Colorectal Carcinoma | Not Specified | Not Specified | Significant reduction in cell viability, induction of apoptosis. | [1] |
| CL1-5 | Human Lung Adenocarcinoma | Not Specified | Not Specified | Induced G2/M phase arrest and apoptosis. | [4] |
| PC9/ER & PC9/GR | EGFR TKI-Resistant Lung Cancer | MTT Assay | Dose-dependent decrease in cell viability | Induced apoptotic cell death. | [7] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Assay | Concentrations Tested | Observed Effects | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | Griess Assay (for NO), ELISA | 50, 100, 200 µg/mL | Significant inhibition of NO, PGE2, IL-6, and IL-1β production. | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Target cells (e.g., A549, SK-Hep-1)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[8]
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-NF-κB, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Assessing Anti-Cancer Effects
Caption: Workflow for evaluating this compound's anti-cancer activity.
Conclusion
This compound presents a promising natural compound for investigation in various therapeutic areas, particularly in cancer and inflammatory diseases. The protocols and data provided in these application notes offer a foundational framework for researchers to explore its cellular and molecular mechanisms. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Scutellaria baicalensis Induces Cell Apoptosis and Elicits Mesenchymal–Epithelial Transition to Alleviate Metastatic Hepatocellular Carcinoma via Modulating HSP90β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Preclinical Efficacy Testing of Scutellaria baicalensis (Scutebata F)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scutellaria baicalensis Georgi, also known as Chinese Skullcap, is a medicinal herb widely used in traditional medicine. Its primary bioactive components are flavonoids, including baicalin, baicalein, wogonin, and wogonoside.[1][2] These compounds have demonstrated a wide range of pharmacological activities, such as anti-inflammatory, antioxidant, neuroprotective, anticancer, and metabolic regulatory effects.[2][3][4] Preclinical evaluation in relevant animal models is a critical step in validating the therapeutic potential of Scutellaria baicalensis extracts and its derivatives, herein referred to as Scutebata F.
These application notes provide an overview of established animal models and detailed protocols for assessing the efficacy of this compound across several key therapeutic areas.
Anti-inflammatory and Analgesic Efficacy
Chronic inflammation is a key driver of various diseases, and its management is a primary therapeutic goal.[5] this compound and its constituents have shown significant anti-inflammatory and analgesic properties by modulating inflammatory pathways and reducing pro-inflammatory cytokine production.[4][6]
Animal Model: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This model mimics the pathological changes seen in human osteoarthritis (OA), including cartilage degradation and chronic pain, making it suitable for evaluating potential disease-modifying and analgesic agents.[6]
Data Presentation: Efficacy of this compound in MIA-Induced OA Model
The following table summarizes representative data on the effects of orally administered Scutellaria baicalensis extract (SBE) in the rat MIA model.
| Parameter | Control (MIA) | SBE (100 mg/kg) | SBE (300 mg/kg) | Indomethacin (Positive Control) | Citation |
| Serum TNF-α (pg/mL) | High | Reduced | Significantly Reduced (p < 0.001) | Significantly Reduced | [6] |
| Serum IL-1β (pg/mL) | High | Reduced | Significantly Reduced (p < 0.05) | Significantly Reduced | [6] |
| Serum IL-6 (pg/mL) | High | Reduced | Significantly Reduced (p < 0.001) | Significantly Reduced | [6] |
Note: Data are qualitative summaries of findings. "High" refers to elevated levels post-MIA induction compared to sham controls. "Reduced" indicates a decrease relative to the Control (MIA) group.
Experimental Workflow: MIA-Induced Osteoarthritis Model
Caption: Workflow for evaluating this compound in the MIA-induced OA model.
Protocol: MIA-Induced Osteoarthritis and Efficacy Evaluation
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200g).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions.
-
MIA Induction:
-
Anesthetize the rats (e.g., isoflurane).
-
Inject 50 µL of Monosodium Iodoacetate (MIA) solution (e.g., 60 mg/mL in sterile saline) intra-articularly into the right knee joint. The left knee can serve as a control.
-
-
Grouping: 3-4 days post-MIA injection, randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control like Indomethacin).
-
Drug Administration:
-
Administer this compound, vehicle, or positive control orally once daily for 21-28 days.
-
-
Efficacy Assessment:
-
Pain Behavior: Measure weight-bearing distribution of the hind limbs weekly. A decrease in weight on the MIA-injected limb indicates pain.
-
Inflammation Markers: At the end of the study, collect blood to measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA.[6]
-
Histopathology: Euthanize the animals, dissect the knee joints, and perform histological analysis (e.g., Safranin O-Fast Green staining) to assess cartilage damage.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare treatment groups.
Neuroprotective Efficacy
Scutellaria baicalensis and its flavones have shown potent neuroprotective effects in various models of neuronal injury, including cerebral ischemia.[3][7] The mechanisms involve anti-inflammatory, antioxidant, and anti-apoptotic actions.[3][8]
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
The tMCAO model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human ischemic stroke.[9] It allows for the evaluation of therapeutic agents on infarct volume, neurological deficits, and underlying cell death pathways.
Data Presentation: Neuroprotective Effects of this compound in Ischemic Stroke
| Parameter | Vehicle (tMCAO) | This compound (200 mg/kg) | Citation |
| Modified Neurological Severity Score (mNSS) | High | Significantly Reduced | [9] |
| Infarct Volume (% of hemisphere) | High | Significantly Reduced | [9] |
| Expression of Necroptosis Markers (p-RIPK1, p-MLKL) | Upregulated | Significantly Downregulated | [9] |
| Expression of Pyroptosis Markers (NLRP3, GSDMD) | Upregulated | Significantly Downregulated | [9] |
Note: Data are qualitative summaries. "High" or "Upregulated" refers to the pathological state in the vehicle-treated stroke group.
Signaling Pathway: Modulation of Programmed Cell Death by this compound
Caption: this compound inhibits necroptosis and pyroptosis pathways in stroke.
Protocol: tMCAO Model and Neuroprotective Evaluation
-
Animals: Use male C57BL/6 mice (20-25g).
-
tMCAO Surgery:
-
Anesthetize the mouse and maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the common carotid artery (CCA).
-
Introduce a silicon-coated 6-0 nylon monofilament through the external carotid artery stump and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 200 mg/kg) or vehicle orally immediately after reperfusion and continue for the desired study duration (e.g., 3-4 days).[9]
-
-
Efficacy Assessment:
-
Neurological Deficit Scoring: Evaluate motor deficits at 24h, 48h, and 72h post-tMCAO using the modified Neurological Severity Score (mNSS).[9]
-
Infarct Volume Measurement: At the study endpoint (e.g., 72h), euthanize the mice, and slice the brains. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red). Calculate the infarct volume.
-
Molecular Analysis: Analyze brain tissue from the ischemic hemisphere for markers of necroptosis (p-RIPK1, p-MLKL) and pyroptosis (NLRP3, cleaved Caspase-1, GSDMD) using Western blot or immunohistochemistry.[9]
-
-
Data Analysis: Use t-tests or ANOVA to compare neurological scores and infarct volumes between groups.
Metabolic Disease Regulation
This compound has demonstrated potential in managing metabolic syndrome by improving insulin resistance, regulating lipid metabolism, and reducing inflammation.[10][11][12]
Animal Model: High-Fat Diet (HFD)-Induced Obese and Insulin-Resistant Mice
This model is highly relevant for studying type 2 diabetes and metabolic-associated fatty liver disease (MAFLD), as it recapitulates key features of the human condition, including obesity, hyperglycemia, dyslipidemia, and insulin resistance.[10][11]
Data Presentation: Metabolic Effects of this compound in HFD-Fed Mice
| Parameter | Standard Diet | High-Fat Diet (HFD) + Vehicle | HFD + this compound (50-100 mg/kg) | Citation |
| Body Weight | Normal | Increased | Significantly Reduced | [12] |
| Fasting Blood Glucose (FBG) | Normal | Elevated | Significantly Reduced | [12] |
| Serum Triglycerides (TG) | Normal | Elevated | Significantly Reduced | [10][12] |
| Serum Total Cholesterol (TC) | Normal | Elevated | Significantly Reduced | [12] |
| HOMA-IR (Insulin Resistance) | Low | High | Significantly Reduced | [10][12] |
| Hepatic PPARα Expression | Normal | Downregulated | Upregulated | [12] |
| Hepatic PPARγ Expression | Normal | Downregulated | Upregulated | [12] |
Note: Data are qualitative summaries from representative studies.
Signaling Pathway: PPARα/γ Modulation by this compound in Metabolic Regulation
Caption: this compound improves metabolism via PPARα and PPARγ activation.
Protocol: HFD-Induced Insulin Resistance and Efficacy Evaluation
-
Animals: Use male C57BL/6 mice, 4-5 weeks old.
-
Diet Induction:
-
Divide mice into two main groups: one fed a standard chow diet and the other a high-fat diet (HFD, e.g., 60% kcal from fat).
-
Maintain the diets for 8-12 weeks to induce obesity and insulin resistance.
-
-
Grouping and Treatment:
-
After the induction period, divide the HFD-fed mice into treatment groups (e.g., HFD + Vehicle, HFD + this compound).
-
Administer this compound or vehicle orally once daily for an additional 8-9 weeks while continuing the HFD.[10]
-
-
Efficacy Assessment:
-
Metabolic Monitoring: Monitor body weight and food intake weekly.
-
Glucose and Insulin Tolerance: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) before the end of the study to assess glucose homeostasis and insulin sensitivity.
-
Biochemical Analysis: At the endpoint, collect fasting blood samples to measure fasting blood glucose, insulin, total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C.[12] Calculate the HOMA-IR index.
-
Tissue Analysis: Harvest liver and epididymal fat pads. Weigh the tissues and perform histological analysis (H&E staining) to assess steatosis and adipocyte hypertrophy.[10][12] Analyze liver tissue for PPARα and PPARγ protein expression via Western blot.[12]
-
-
Data Analysis: Use ANOVA to compare metabolic parameters across the different diet and treatment groups.
These protocols and models provide a robust framework for the preclinical evaluation of this compound, enabling researchers to generate reliable data on its therapeutic efficacy and mechanisms of action.
References
- 1. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-jar.org [e-jar.org]
- 7. nepjol.info [nepjol.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Scutellaria baicalensis Alleviates Insulin Resistance in Diet-Induced Obese Mice by Modulating Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Scutebata F: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata F is a neo-clerodane diterpenoid isolated from Scutellaria barbata (Barbat Skullcap), a plant with a long history of use in traditional medicine for treating inflammation and cancer. While research on this compound is in its nascent stages, the broader class of neo-clerodane diterpenoids from Scutellaria barbata has demonstrated significant cytotoxic and anti-inflammatory activities, positioning this compound as a promising lead compound for drug development. These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its investigation.
Potential Therapeutic Applications
Based on the bioactivity of related compounds from Scutellaria barbata, this compound is a candidate for investigation in the following areas:
-
Oncology: As a potential cytotoxic agent against various cancer cell lines.
-
Inflammation: As a potential anti-inflammatory agent for the treatment of chronic inflammatory diseases.
Data Presentation
While specific quantitative data for this compound is not yet widely available, the following tables summarize the cytotoxic and anti-inflammatory activities of extracts and other neo-clerodane diterpenoids isolated from Scutellaria barbata. This data provides a benchmark for the anticipated potency of this compound.
Table 1: Cytotoxic Activity of Scutellaria barbata Extracts and Related Diterpenoids
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Scutebata A | SK-BR-3 (Breast Cancer) | 15.2 | [1] |
| Scutebata B | HCT-116 (Colon Cancer) | 32.3 | [2] |
| Barbatin F | HCT-116 (Colon Cancer) | 44.3 | [2] |
| Scutebarbatine A | LoVo, SMMC-7721, HCT-116, MCF-7 | 4.57 - 7.68 | [2] |
| Ethanol Extract | A549 (Lung Cancer) | 0.21 mg/ml | [3] |
Table 2: Anti-inflammatory Activity of Scutellaria barbata Extracts
| Extract | Cell Line | Assay | Effect | Reference |
| Ethanol & Ethyl Acetate Extracts | RAW 264.7 | Nitric Oxide (NO) Production | Significant Inhibition | [4][5] |
| Ethanol & Ethyl Acetate Extracts | RAW 264.7 | Prostaglandin E2 (PGE2) Production | Significant Inhibition | [4] |
| Ethanol & Ethyl Acetate Extracts | RAW 264.7 | IL-6 and IL-1β Production | Significant Inhibition | [4] |
| Active Mixture (SB-HW/CM-E) | RAW 264.7 | NO and IL-6 Production | Significant Inhibition | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound as a drug development lead.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol describes the investigation of this compound's effect on key proteins in the MAPK and NF-κB signaling pathways, which are often dysregulated in cancer and inflammation.
Hypothesized Signaling Pathways for this compound
Caption: Hypothesized inhibitory effect of this compound on MAPK and NF-κB signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse cells in lysis buffer and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a framework for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for injection
-
This compound
-
Vehicle for administration (e.g., corn oil, PBS with Tween 80)
-
Calipers
-
Anesthesia
Procedure:
-
Xenograft Model Establishment:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound (at various doses) or vehicle to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage) on a predetermined schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise, weigh, and photograph the tumors.
-
A portion of the tumor can be fixed for histological analysis, and another portion can be snap-frozen for molecular analysis (e.g., Western blot).
-
Conclusion
This compound represents a promising natural product with the potential for development as a novel therapeutic agent, particularly in the fields of oncology and inflammation. The provided application notes and protocols offer a comprehensive framework for researchers to systematically investigate its biological activities and mechanism of action, thereby paving the way for its potential clinical translation. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Functional components in Scutellaria barbata D. Don with anti-inflamma" by H.-L. Liu, T.-H. Kao et al. [jfda-online.com]
- 6. Anti-inflammatory action of herbal medicine comprised of Scutellaria baicalensis and Chrysanthemum morifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving the Bioavailability of Scutebata F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata F is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant with a long history of use in traditional medicine for its anti-inflammatory and anti-tumor properties. Like many natural products, particularly those with complex structures such as diterpenoids, this compound is presumed to exhibit poor oral bioavailability. This limitation is likely attributed to low aqueous solubility and potential susceptibility to enzymatic degradation and P-glycoprotein (P-gp) efflux in the gastrointestinal tract. Enhancing the oral bioavailability of this compound is a critical step in unlocking its full therapeutic potential.
These application notes provide a comprehensive overview of various techniques to improve the oral bioavailability of this compound. Detailed experimental protocols for the formulation and evaluation of these enhanced delivery systems are provided to guide researchers in their drug development efforts.
Challenges to this compound Bioavailability
The inherent physicochemical properties of this compound and the physiological barriers of the gastrointestinal tract present significant challenges to its oral absorption.
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound has limited solubility in the aqueous environment of the gut, which is a prerequisite for absorption.
-
Enzymatic Degradation: The compound may be susceptible to degradation by enzymes present in the gastrointestinal tract, reducing the amount of active compound available for absorption.
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for the P-gp efflux pump, an active transporter that pumps absorbed compounds back into the intestinal lumen, thereby limiting their systemic absorption.
Bioavailability Enhancement Strategies
Several formulation strategies can be employed to overcome the challenges associated with the oral delivery of this compound. These include nanosuspensions, solid dispersions, phytosomes, and self-emulsifying drug delivery systems (SEDDS).
Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to enhanced dissolution velocity and saturation solubility.
Solid Dispersion
Solid dispersions refer to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. By formulating this compound as a solid dispersion, the drug can exist in an amorphous state, which has higher energy and, therefore, greater solubility and dissolution rate compared to the crystalline form.
Phytosome
The phytosome technique involves complexing the natural product with phospholipids, such as phosphatidylcholine, at a molecular level. This creates a lipid-compatible complex that can better traverse the lipid-rich membranes of the intestinal cells, thereby improving absorption.
Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This compound can be dissolved in this lipid-based formulation, facilitating its absorption.
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic parameters of this compound in rats following oral administration of a 20 mg/kg dose of the untreated compound and various enhanced formulations. This data is provided for illustrative purposes to demonstrate the potential improvements in bioavailability.
Table 1: Pharmacokinetic Parameters of Untreated this compound in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 150 |
| Tmax | h | 2.0 |
| AUC(0-t) | ng·h/mL | 980 |
| AUC(0-inf) | ng·h/mL | 1050 |
| Oral Bioavailability (F%) | % | 5 |
Table 2: Pharmacokinetic Parameters of this compound Nanosuspension in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 650 |
| Tmax | h | 1.0 |
| AUC(0-t) | ng·h/mL | 4850 |
| AUC(0-inf) | ng·h/mL | 5100 |
| Oral Bioavailability (F%) | % | 24 |
Table 3: Pharmacokinetic Parameters of this compound Solid Dispersion in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 800 |
| Tmax | h | 0.75 |
| AUC(0-t) | ng·h/mL | 5900 |
| AUC(0-inf) | ng·h/mL | 6200 |
| Oral Bioavailability (F%) | % | 30 |
Table 4: Pharmacokinetic Parameters of this compound Phytosome in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 950 |
| Tmax | h | 1.5 |
| AUC(0-t) | ng·h/mL | 7500 |
| AUC(0-inf) | ng·h/mL | 7900 |
| Oral Bioavailability (F%) | % | 38 |
Table 5: Pharmacokinetic Parameters of this compound SEDDS in Rats
| Parameter | Unit | Value |
| Cmax | ng/mL | 1200 |
| Tmax | h | 0.5 |
| AUC(0-t) | ng·h/mL | 9200 |
| AUC(0-inf) | ng·h/mL | 9600 |
| Oral Bioavailability (F%) | % | 46 |
Experimental Protocols
Protocol for Preparation of this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
Planetary ball mill or other suitable media mill
Procedure:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer in purified water at a concentration of 1-5% (w/v).
-
Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of 1-10% (w/v).
-
Add the pre-suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50-70% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a predetermined time (e.g., 1-4 hours). The milling process should be performed in cycles with cooling intervals to prevent overheating.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The final nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid dosage form.
Protocol for Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in an amorphous state to improve its solubility.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, Poloxamer 188)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the hydrophilic carrier in the volatile organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
A thin film of the solid dispersion will be formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
Protocol for Preparation of this compound Phytosome
Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity and membrane permeability.
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Aprotic solvent (e.g., acetone, ethyl acetate)
-
Non-solvent (e.g., n-hexane)
-
Reaction vessel with a stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound and phosphatidylcholine in the aprotic solvent in a molar ratio of 1:1 or 1:2 in the reaction vessel.
-
Reflux the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 2-3 hours) with constant stirring.
-
Concentrate the resulting solution using a rotary evaporator to about 5-10% of the original volume.
-
Add the non-solvent (n-hexane) to the concentrated solution with continuous stirring to precipitate the this compound-phytosome complex.
-
Filter the precipitate and wash with the non-solvent.
-
Dry the collected phytosome complex under vacuum.
-
Characterize the formation of the complex using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based delivery system for this compound that forms a microemulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol® 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of oil and surfactant/co-surfactant with water.
-
Select a formulation from the self-emulsifying region.
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 40-50 °C to ensure homogeneity.
-
Add the predetermined amount of this compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, PDI, and zeta potential.
Protocol for In Vitro Drug Release Study
Objective: To evaluate the dissolution profile of this compound from the enhanced formulations compared to the untreated drug.
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus)
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
Procedure:
-
Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) in each vessel.
-
Set the paddle speed to 50 or 75 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360, 480 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug released versus time.
Protocol for In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of untreated this compound and its enhanced formulations after oral administration in rats.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
Fast the rats overnight (12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested (untreated, nanosuspension, solid dispersion, etc.) and an intravenous (IV) group for bioavailability calculation.
-
Administer the formulations orally via gavage at a specific dose (e.g., 20 mg/kg). For the IV group, administer a lower dose (e.g., 5 mg/kg) of this compound dissolved in a suitable vehicle via the tail vein.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Extract this compound from the plasma samples and determine its concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Signaling Pathways and Biological Activity
Diterpenoids from Scutellaria barbata, including compounds structurally related to this compound, have been shown to possess significant anti-tumor activity. A primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells.
Apoptosis Induction by Neo-clerodane Diterpenoids
Neo-clerodane diterpenoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress and involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Neo-clerodane diterpenoids can lead to an increase in the Bax/Bcl-2 ratio, causing the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), leading to the execution of apoptosis.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL) to their corresponding death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate the executioner caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.
Application Notes and Protocols: Scutellaria barbata (Scutebata) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria barbata (Scutebata), a perennial herb used in traditional medicine, has garnered significant interest in oncology research for its anti-tumor properties. Rich in bioactive compounds such as flavonoids and diterpenoids, Scutebata has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer models. These effects are mediated through the modulation of key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB.
Emerging evidence suggests that Scutebata extracts and their active constituents can enhance the efficacy of conventional chemotherapeutic agents, potentially overcoming drug resistance and reducing toxicity. This document provides detailed application notes and experimental protocols for investigating the synergistic or additive effects of Scutellaria barbata in combination with standard chemotherapeutic drugs.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic effects of Scutellaria barbata extract (SBE) and its combinations with cisplatin and 5-fluorouracil (5-FU) in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Scutellaria barbata Extract (SBE) and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Agent | IC50 (µg/mL) |
| SKOV3 | Cisplatin alone | 14.19 |
| SB-HD Extract + Cisplatin | 8.980 | |
| OVCAR3 | Cisplatin alone | 8.579 |
| SB-HD Extract + Cisplatin | 5.860 |
Data from a study on the synergistic effects of a Scutellaria barbata and Hedyotis diffusa (SB-HD) herb pair extract in combination with cisplatin[1].
Table 2: IC50 Values of 5-Fluorouracil (5-FU) and SBE in Colorectal Cancer Cell Lines
| Cell Line | Agent | IC50 |
| HCT-8 | 5-FU alone | 0.11 mM |
| HCT-8/5-FU Resistant | 5-FU alone | 2.91 mM |
| SBE alone | Varies (dose-dependent) |
Data from a study on SBE overcoming 5-FU resistance. The study demonstrated that SBE can significantly synergize the antitumor effects of low-dose 5-FU both in vitro and in vivo[2][3].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cell viability and cytotoxic effects of Scutellaria barbata extract alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Scutellaria barbata extract (SBE), stock solution prepared in DMSO or other appropriate solvent
-
Chemotherapeutic agent (e.g., cisplatin, 5-FU, etoposide), stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of SBE and the chemotherapeutic agent in culture medium.
-
For single-agent treatments, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatments, add 50 µL of each diluted compound to the wells. Ensure a final volume of 200 µL in each well.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove 100 µL of the medium from each well and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 values for each agent and their combinations using dose-response curve analysis software (e.g., GraphPad Prism).
-
Synergy Analysis (Chou-Talalay Method)
The combination index (CI) is calculated to determine the nature of the interaction between SBE and the chemotherapeutic agent (synergism: CI < 1, additive effect: CI = 1, antagonism: CI > 1).
Procedure:
-
Perform the MTT assay with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software such as CompuSyn or CalcuSyn to calculate the CI values based on the dose-effect data. The software utilizes the Chou-Talalay median-effect equation[5][6][7][8].
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with SBE and/or a chemotherapeutic agent using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with SBE, the chemotherapeutic agent, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells). Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of SBE in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Scutellaria barbata extract (prepared for in vivo administration, e.g., in saline)
-
Chemotherapeutic agent (prepared for in vivo administration)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse[4].
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, SBE alone, Chemotherapy alone, SBE + Chemotherapy).
-
Drug Administration:
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Mechanisms of Action
The synergistic or additive effects of Scutellaria barbata with chemotherapeutic agents are often attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
Combination with Cisplatin
Scutellaria barbata and its active components, such as scutellarin, can enhance cisplatin-induced apoptosis. The proposed mechanism involves the modulation of the ERK/p53 and c-met/AKT signaling pathways[6][11]. In cisplatin-resistant non-small cell lung cancer cells, the combination of scutellarin and cisplatin has been shown to increase the cleavage of caspase-3 and PARP, key markers of apoptosis. Furthermore, the combination treatment can lead to increased levels of platinum-DNA adducts, enhancing the DNA-damaging effects of cisplatin[12].
Caption: S. barbata and Cisplatin apoptotic pathway.
Combination with 5-Fluorouracil (5-FU)
Scutellaria barbata has been shown to overcome 5-FU resistance in colorectal cancer cells by suppressing the PI3K/AKT signaling pathway[2][13]. Treatment with SBE in 5-FU-resistant cells leads to a decrease in the expression of PI3K and the phosphorylation of AKT[2][11]. This inhibition of the PI3K/AKT pathway contributes to the suppression of cell proliferation and the induction of apoptosis. The combination of SBE and 5-FU has been observed to significantly increase the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2[3].
Caption: S. barbata and 5-FU signaling pathway.
Combination with Etoposide
The additive effects of Scutellaria barbata with etoposide in lung cancer cells are associated with the induction of apoptosis and cell cycle arrest, mediated through the p38/SIRT1 signaling pathway[4]. SBE treatment has been shown to reduce the expression of SIRT1 and activate the p38 MAPK pathway, leading to G2/M phase arrest and subsequent apoptosis[4].
Caption: S. barbata and Etoposide signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the combination effects of Scutellaria barbata with a chemotherapeutic agent.
Caption: Workflow for combination chemotherapy studies.
Conclusion
The combination of Scutellaria barbata with conventional chemotherapeutic agents represents a promising strategy in cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate these combinations systematically. By elucidating the synergistic or additive effects and their underlying molecular mechanisms, these studies can contribute to the development of more effective and less toxic cancer treatment regimens. Further research is warranted to identify and isolate the specific active compounds in Scutellaria barbata responsible for these combinatorial effects and to validate these findings in clinical settings.
References
- 1. Scutellaria Barbata inhibits epithelial-mesenchymal transformation through PI3K/AKT and MDM2 thus inhibiting the proliferation, migration and promoting apoptosis of Cervical Cancer cells | PLOS One [journals.plos.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculation of the Combination Index (CI) [bio-protocol.org]
- 6. Calculation of combination index (CI) [bio-protocol.org]
- 7. mythreyaherbal.com [mythreyaherbal.com]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scutellaria barbata D.Don and Hedyotis diffusa Willd herb pair combined with cisplatin synergistically inhibits ovarian cancer progression through modulating oxidative stress via NRF2-FTH1 autophagic degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scutellaria barbata D. Don inhibits migration and invasion of colorectal cancer cells via suppression of PI3K/AKT and TGF-β/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scutellaria barbata D. Don inhibits 5-fluorouracil resistance in colorectal cancer by regulating PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Nanoparticle Delivery System for Bioactive Flavonoids from Scutellaria baicalensis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the development and evaluation of a nanoparticle-based delivery system for the bioactive flavonoid compounds derived from the medicinal plant Scutellaria baicalensis. The primary focus is on the well-researched flavonoids baicalin, baicalein, and wogonin, which have demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The utilization of nanoparticle technology aims to overcome the poor aqueous solubility and low bioavailability of these compounds, thereby enhancing their therapeutic efficacy.[5][6]
Note on Terminology: The initial topic mentioned "Scutebata F". Our research indicates that this compound (Barbatine C) is a compound isolated from Scutellaria barbata.[7] While both S. barbata and S. baicalensis belong to the same genus and contain bioactive flavonoids, the vast majority of research on nanoparticle delivery systems has focused on the active constituents of S. baicalensis.[2][8][9] Therefore, these application notes will focus on the development of nanoparticle systems for the flavonoids from Scutellaria baicalensis.
Overview of Active Compounds and Therapeutic Potential
Scutellaria baicalensis contains several key bioactive flavonoids:
-
Baicalin: A major flavonoid glycoside known for its anti-inflammatory, antioxidant, and neuroprotective effects.[3][10][11][12]
-
Baicalein: The aglycone of baicalin, which also possesses potent anti-inflammatory, anticancer, and neuroprotective properties.[3][13][14]
-
Wogonin: A flavonoid with demonstrated anticancer activity through the modulation of various signaling pathways.[15][16][17][18]
These compounds have shown promise in preclinical studies for a range of diseases. However, their clinical application is often limited by their biopharmaceutical properties. Nanoparticle delivery systems can address these limitations by improving solubility, enhancing absorption, and enabling targeted delivery.[5][6]
Nanoparticle Formulation Strategies
Several types of nanoparticles can be utilized to encapsulate the active compounds of Scutellaria baicalensis. The choice of nanoparticle system will depend on the specific therapeutic application, desired release profile, and route of administration.
Solid Lipid Nanoparticles (SLNs)
SLNs are lipid-based nanoparticles that are solid at room and body temperature. They offer advantages such as biocompatibility, biodegradability, and the ability to encapsulate lipophilic drugs like baicalin and baicalein.
Table 1: Formulation and Characterization of Baicalin-Loaded Solid Lipid Nanoparticles (BA-SLNs)
| Parameter | Value | Reference |
| Formulation Method | Emulsification/Ultrasonication | [19] |
| Lipid Matrix | Stearic acid alkaline salt | [20] |
| Surfactant | Myrj 52 | [21] |
| Particle Size (nm) | 91.42 ± 1.02 | [19] |
| 347.3 | [20] | |
| Zeta Potential (mV) | -33.5 ± -1.28 | [19] |
| Entrapment Efficiency (%) | 62.45 ± 1.67 | [19] |
| 88.29 | [20] | |
| Drug/Lipid Ratio (% w/w) | 26.64 | [20] |
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are suitable for improving the oral bioavailability of poorly water-soluble compounds.
Table 2: Formulation and Characterization of Baicalin-Loaded Nanoemulsions
| Parameter | Value | Reference |
| Formulation Method | Internal/External Drug Addition | [22] |
| Oil Phase | Isopropyl myristate | [22] |
| Surfactant | Tween-80 | [22] |
| Co-surfactant | Polyethylene glycol 400 | [22] |
| Particle Size (nm) | 58.43 | [23] |
| 91.2 ± 2.36 | [22] | |
| Zeta Potential (mV) | -8.18 ± 1.2 | [23] |
| Polydispersity Index | 0.313 ± 0.002 | [22] |
| Drug Content (%) | 98.56 ± 0.79 | [22] |
Lipid-Polymer Hybrid Nanoparticles (LPHNs)
LPHNs combine the advantages of both liposomes and polymeric nanoparticles, offering a stable structure with high drug encapsulation efficiency.
Table 3: Formulation and Characterization of Baicalin-Loaded Lipid-Polymer Hybrid Nanoparticles (LPHNs)
| Parameter | Value | Reference |
| Formulation Method | Nanoprecipitation | [24][25] |
| Polymer | PLGA | [25] |
| Lipid | Soya lecithin, DSPE-PEG2000 | [24] |
| Particle Size (nm) | 184.3 | [25] |
| Zeta Potential (mV) | -19.8 | [25] |
| Polydispersity Index | 0.177 | [25] |
Experimental Protocols
Preparation of Baicalin-Loaded Solid Lipid Nanoparticles (BA-SLNs)
This protocol is based on the emulsification and ultrasonication method.[19]
Materials:
-
Baicalin
-
Glyceryl monostearate (Lipid)
-
Soybean lecithin (Surfactant)
-
Poloxamer 188 (Co-surfactant)
-
Glycerol
-
Ultrapure water
Procedure:
-
Preparation of the Oil Phase:
-
Melt glyceryl monostearate at 75°C.
-
Dissolve baicalin and soybean lecithin in the melted lipid with continuous stirring to form a clear oil phase.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 and glycerol in ultrapure water and heat to 75°C.
-
-
Emulsification:
-
Add the hot aqueous phase to the oil phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the coarse emulsion using a probe sonicator (e.g., at 200 W) for 5 minutes in an ice bath to reduce the particle size.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid and form the BA-SLNs.
-
-
Purification:
-
(Optional) Centrifuge the SLN dispersion to remove any unincorporated drug or aggregates.
-
Characterization of Nanoparticles
3.2.1. Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with ultrapure water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticle suspension.
-
3.2.2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination
-
Method: Ultrafiltration or dialysis.
-
Procedure:
-
Separate the free, unencapsulated drug from the nanoparticle suspension using an ultrafiltration device (e.g., Amicon Ultra) or by dialysis against a suitable buffer.
-
Quantify the amount of free drug in the filtrate/dialysate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release Study
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of drug released in the withdrawn samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of the nanoparticle formulation on cancer cell lines.[6][8][26][27]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare different concentrations of the nanoparticle formulation and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability (%) using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Cellular Uptake Study
This protocol uses a fluorescent marker to visualize and quantify the uptake of nanoparticles into cells.[28][29][30][31]
Materials:
-
Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6)
-
Cell line of interest
-
Culture plates or chamber slides
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate or in a flow cytometry compatible plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled nanoparticle suspension for a specific period (e.g., 1, 4, or 24 hours).
-
-
Washing:
-
Wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
-
Visualization (Fluorescence Microscopy):
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Quantification (Flow Cytometry):
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
In Vivo Biodistribution Study
This protocol provides a general guideline for assessing the in vivo distribution of nanoparticles in a murine model.[32][33][34][35][36] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Fluorescently labeled nanoparticles (e.g., with a near-infrared dye like Cy5.5)
-
Healthy mice (e.g., Balb/c)
-
In vivo imaging system (IVIS) or similar
-
Anesthesia
Procedure:
-
Nanoparticle Administration:
-
Inject the fluorescently labeled nanoparticle suspension intravenously (e.g., via the tail vein) into the mice.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice and carefully excise the major organs (e.g., heart, liver, spleen, lungs, kidneys, brain).
-
Image the excised organs to determine the fluorescence intensity in each organ.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the different organs to determine the biodistribution of the nanoparticles.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The bioactive compounds from Scutellaria baicalensis exert their therapeutic effects by modulating various cellular signaling pathways.
Caption: Anti-inflammatory mechanism of Baicalein via inhibition of the NF-κB pathway.
Caption: Anticancer mechanism of Wogonin via inhibition of the PI3K/Akt pathway.
Caption: Neuroprotective mechanism of Baicalin via antioxidant and anti-apoptotic effects.
Experimental Workflows
Caption: Workflow for nanoparticle formulation and characterization.
Caption: Workflow for in vitro and in vivo evaluation of the nanoparticle delivery system.
References
- 1. Comparative Genome Analysis of Scutellaria baicalensis and Scutellaria barbata Reveals the Evolution of Active Flavonoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study effect of Baicalein encapsulated/loaded Chitosan-nanoparticle on allergic Asthma pathology in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 9. maxapress.com [maxapress.com]
- 10. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-tumor activity of wogonin, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and evaluation of solid lipid nanoparticles of baicalin for ocular drug delivery system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formulation optimization and the absorption mechanisms of nanoemulsion in improving baicalin oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Baicalin-Loaded Lipid–Polymer Hybrid Nanoparticles Inhibiting the Proliferation of Human Colon Cancer: Pharmacokinetics and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 29. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 30. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubcompare.ai [pubcompare.ai]
- 34. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Scutellaria baicalensis Extraction Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of active compounds from Scutellaria baicalensis.
Troubleshooting Guides
This section addresses common issues encountered during the extraction process and provides step-by-step solutions to improve the yield of key bioactive compounds like Baicalin.
Issue 1: Low Yield of Baicalin in the Final Extract
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The choice of solvent significantly impacts extraction efficiency. While water is a cost-effective option, aqueous ethanol solutions often yield better results.
-
Suboptimal Extraction Time and Temperature: Both time and temperature play crucial roles. Prolonged extraction at high temperatures does not always lead to higher yields and can sometimes cause degradation of target compounds.
-
Incorrect Solid-to-Liquid Ratio: An improper ratio of plant material to solvent can lead to inefficient extraction.
-
Improper pH during Precipitation: Baicalin precipitation is pH-dependent.
-
Recommendation: Adjusting the pH of the extract to 1-2 with hydrochloric acid can effectively precipitate baicalin.[6]
-
Issue 2: Inconsistent Extraction Yields Between Batches
Possible Causes and Solutions:
-
Variability in Raw Material: The concentration of active compounds in Scutellaria baicalensis roots can vary based on harvesting time, age, and growing conditions.[7]
-
Recommendation: Ensure consistent quality of the raw material. Whenever possible, source materials from the same supplier and harvest season. Perform quality control on incoming raw materials.
-
-
Lack of Control Over Extraction Parameters: Minor variations in extraction parameters can lead to significant differences in yield.
-
Recommendation: Closely monitor and control all extraction parameters, including temperature, time, solvent concentration, and solid-to-liquid ratio.[7]
-
-
Particle Size of the Ground Root: The surface area available for extraction is dependent on the particle size of the raw material.
-
Recommendation: Grind the dried roots to a consistent and fine powder (e.g., less than 150 µm) to ensure uniform extraction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting Baicalin?
Several methods can be used for Baicalin extraction, each with its advantages.
-
Water Extraction: A cost-effective and environmentally friendly method. Optimal conditions are a solid-liquid ratio of 1:12, a 1-hour soak, and a 30-minute extraction.[3][4]
-
Ethanol Extraction: Generally provides higher yields than water. A 60% ethanol concentration at 80°C for 1 hour with mechanical stirring is recommended for high extraction rates.[5]
-
Supercritical Fluid Extraction (SFE): A modern technique using supercritical CO2, which can yield high amounts of flavonoids in a shorter time compared to traditional methods.[8]
-
Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[8]
-
Microwave-Assisted Extraction (MAE): An efficient method that can significantly reduce extraction time. Optimal conditions include using 70% ethanol as a solvent.[1]
Q2: How can I improve the purity of my Baicalin extract?
Post-extraction purification steps are crucial for obtaining high-purity Baicalin.
-
Acid Precipitation: After initial extraction, adjusting the pH of the filtrate to 1-2 with hydrochloric acid and allowing it to stand will precipitate the crude Baicalin.[6]
-
Recrystallization: The crude Baicalin can be further purified by recrystallization. This involves dissolving the crude product in an alkaline solution (pH 7.0-7.5), followed by filtration and then re-acidification of the filtrate to re-precipitate the purified Baicalin.[9]
-
Chromatographic Methods: Techniques like High-Speed Counter-Current Chromatography (HSCCC) can be employed for high-purity separation of Baicalin from the crude extract.[8]
Q3: What are the key parameters to control during extraction?
To ensure optimal and consistent yields, the following parameters should be carefully controlled:
-
Solvent Concentration: The polarity of the solvent is critical. For flavonoids like Baicalin, aqueous ethanol solutions (e.g., 60-70%) are often more effective than pure water or absolute ethanol.[1]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can degrade the target compounds. The optimal temperature depends on the extraction method.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds. However, excessively long extraction times can lead to the extraction of undesirable impurities.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. An optimal ratio ensures that a sufficient amount of solvent is available to dissolve the target compounds.[1][3]
-
pH: The pH of the extraction medium and during purification steps is critical, especially for compounds like Baicalin that have acidic properties.[6]
Data Presentation
Table 1: Comparison of Different Baicalin Extraction Methods and Yields
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Baicalin Yield | Reference |
| Water Extraction | Water | 100 | 30 min | 1:12 | 32.7 mg/g | [2][3] |
| Reflux Extraction | 50% Ethanol | 90 | 180 min | - | 155.5 ± 3.90 mg/g | [2] |
| Ethanol Reflux | 60% Ethanol | 80 | 1 h | - | 83.90% (extracting rate) | [5] |
| SFE | CO2-methanol-water | 50 | - | - | High yields in shorter time | [8] |
| Water Decoction & Acid Precipitation | Water, HCl | 70-80 (precipitation) | 1-3 h (decoction) | 1:3-1:10 | >80% (crude product) | [6] |
Experimental Protocols
Protocol 1: Optimized Water Extraction of Baicalin
-
Preparation: Grind dried Scutellaria baicalensis roots to a fine powder (<150 µm).
-
Soaking: Mix the powdered root with deionized water in a solid-to-liquid ratio of 1:12 (w/v). Let the mixture soak for 1 hour at room temperature.[3][4]
-
Extraction: Heat the mixture to 100°C and maintain for 30 minutes with constant stirring.[3]
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure to a desired volume.
-
Drying: Dry the concentrated extract in a vacuum oven at 50°C for 5 hours to obtain the final powder.[3]
Protocol 2: High-Yield Ethanol Reflux Extraction
-
Preparation: Pulverize dried Scutellaria baicalensis roots.
-
Extraction: Place the powdered root in a flask with 60% ethanol. Set up a reflux apparatus.
-
Heating and Stirring: Heat the mixture to 80°C and maintain for 1 hour with a mechanical stirring speed of 400 r/min.[5]
-
Filtration: After 1 hour, cool the mixture and filter to collect the ethanol extract.
-
Solvent Recovery: Remove the ethanol from the extract using a rotary evaporator to obtain the crude extract.
Protocol 3: Baicalin Purification by Acid Precipitation
-
Redissolving: Take the crude extract obtained from either water or ethanol extraction and dissolve it in water.
-
pH Adjustment: Slowly add hydrochloric acid to the aqueous extract to adjust the pH to 1-2.[6]
-
Precipitation: Heat the acidified solution to 70-80°C and hold for 30-60 minutes. Allow the mixture to stand for at least 12 hours for the Baicalin to precipitate completely.[6]
-
Filtration and Washing: Filter the mixture to collect the Baicalin precipitate. Wash the precipitate several times with acidic water or pure water.[6]
-
Drying: Dry the purified Baicalin precipitate to obtain the final product.
Visualizations
Caption: General workflow for the extraction and purification of Baicalin.
Caption: Troubleshooting logic for addressing low Baicalin yield.
References
- 1. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1454899A - Process of extracting baicalin from scutellaria baicalensis - Google Patents [patents.google.com]
- 7. Scutellaria baicalensis Extract Production: A Complete Guide for Consumers and Manufacturers [greenskybio.com]
- 8. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102675387B - Method for extracting baicalin from scutellaria baicalensis - Google Patents [patents.google.com]
Scutebata F stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Scutebata F in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound, also known as Barbatine C or Scutebarbatine F, is a naturally occurring diterpenoid isolated from Scutellaria barbata.[1][2][3][4][5] Like many natural products, its complex chemical structure, which includes ester and lactone functional groups, may be susceptible to degradation in aqueous environments.[6][7] This instability can lead to a loss of biological activity and the formation of impurities, impacting experimental reproducibility and the therapeutic potential of the compound.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is likely influenced by several factors, including:
-
pH: Ester and lactone groups are prone to hydrolysis under both acidic and basic conditions.[6][7]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Presence of enzymes: Esterases present in cell culture media or biological matrices can enzymatically hydrolyze the ester bonds.
-
Oxidizing agents: The presence of reactive oxygen species can lead to oxidative degradation of the molecule.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
A3: Based on its chemical structure, the primary degradation pathway for this compound in aqueous solutions is likely hydrolysis of its ester and lactone rings. This would result in the opening of the lactone ring and the cleavage of the ester groups, leading to the formation of a carboxylic acid and the corresponding alcohol fragments. The exact degradation products would need to be identified through experimental studies such as forced degradation analysis.
Troubleshooting Guide
Issue 1: Loss of Biological Activity or Inconsistent Experimental Results
Possible Cause: Degradation of this compound in the aqueous solution used for the experiment.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Optimize Solution pH: If experimentally feasible, buffer the aqueous solution to a pH where this compound exhibits maximum stability. This typically falls in the slightly acidic to neutral pH range for many natural products.
-
Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time the working solution is kept at room temperature or 37°C.
-
Protect from Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use High-Purity Water: Use purified, deionized, and sterile water to prepare solutions to minimize contamination with metal ions or microorganisms that could catalyze degradation.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography
Possible Cause: Formation of degradation products from this compound.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies. This involves subjecting this compound solutions to stress conditions such as acid, base, heat, oxidation, and light.[8][9][10][11][12]
-
Use a Stability-Indicating Analytical Method: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), that can separate the intact this compound from its degradation products.[13][14][15][16]
-
Characterize Degradants: If significant degradation is observed, further studies may be necessary to isolate and characterize the structure of the degradation products.
Experimental Protocols
Protocol 1: Preliminary Assessment of this compound Aqueous Stability
Objective: To perform a preliminary assessment of this compound stability in aqueous solutions at different pH values.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO.
-
Prepare Test Solutions: Dilute the this compound stock solution into each of the prepared buffer solutions to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate Samples: Incubate the test solutions at a controlled temperature (e.g., 37°C).
-
Analyze Samples at Time Points: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
Quantify this compound: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation rate.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Generate Degraded Samples: Prepare degraded samples of this compound by subjecting it to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[8][9][10][11][12]
-
Select Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point for the analysis of diterpenoids.[13][14]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.
-
Detection: A PDA detector allows for the monitoring of multiple wavelengths and can help in distinguishing between the parent compound and its degradants based on their UV spectra.
-
-
Optimize Separation: Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the peak for intact this compound and all peaks corresponding to degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 99 | 95 | 85 |
| 4 | 96 | 98 | 90 | 72 |
| 8 | 92 | 96 | 81 | 55 |
| 12 | 88 | 94 | 73 | 40 |
| 24 | 75 | 88 | 55 | 15 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability data must be generated experimentally.
Visualization of Concepts
Signaling Pathway
Caption: Potential mechanism of this compound-induced apoptosis in cancer cells.
Experimental Workflow
Caption: Workflow for assessing the aqueous stability of this compound.
Logical Relationship
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Bioactive ent-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. longdom.org [longdom.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmtech.com [pharmtech.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Scutellaria baicalensis Flavonoids for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble flavonoid components of Scutellaria baicalensis in in vivo research.
Frequently Asked Questions (FAQs)
Q1: Why do my in vivo experiments with Scutellaria baicalensis extracts show low efficacy and high variability?
A1: The primary reason for low efficacy and high variability in in vivo studies with Scutellaria baicalensis extracts is the poor aqueous solubility of its main active flavonoids, such as baicalein, wogonin, and baicalin.[1][2][3] This poor solubility leads to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and low bioavailability.[1][4] Consequently, only a small fraction of the administered dose reaches the systemic circulation and the target tissues, leading to inconsistent and suboptimal therapeutic effects.
Q2: What are the main active compounds in Scutellaria baicalensis and what are their solubility characteristics?
A2: The main active flavonoids in Scutellaria baicalensis are baicalin, baicalein, wogonin, and wogonoside.[1][5] These compounds are characterized by their low water solubility, which is a major obstacle to their clinical application.[1][2][3] According to the Biopharmaceutics Classification System (BCS), these components are generally considered Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), which underscores the challenge in achieving adequate bioavailability for in vivo studies.[1]
Q3: What are the most common strategies to improve the solubility and bioavailability of Scutellaria baicalensis flavonoids?
A3: Several formulation strategies have been successfully employed to enhance the solubility and bioavailability of these flavonoids.[4] The most common approaches include:
-
Solid Dispersions: This technique involves dispersing the flavonoid extract with a carrier polymer to improve the dissolution rate.[6]
-
Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution. This category includes nanosuspensions and various lipid-based nanosystems like liposomes, solid lipid nanoparticles (SLNs), nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS).[1][3][7]
-
Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the flavonoids.[8][9]
-
Use of Co-solvents and pH Adjustment: Modifying the vehicle composition to improve the solubility of the compounds.[10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Precipitation of extract in aqueous vehicle during formulation. | The flavonoid compounds are poorly soluble in water. | 1. Utilize a co-solvent system: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous vehicle.[10][12]2. Adjust the pH: For ionizable flavonoids, adjusting the pH of the vehicle can increase solubility.[11]3. Prepare a solid dispersion: Dispersing the extract in a polymer can enhance its wettability and dissolution.[6][11] |
| Inconsistent results and large error bars in in vivo efficacy studies. | Poor and variable oral bioavailability of the active compounds. | 1. Develop a nanoformulation: Formulations like nanosuspensions or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can significantly improve absorption and reduce variability.[1][3]2. Employ a solid dispersion technique: This can lead to a more consistent dissolution profile and improved bioavailability.[6][13] |
| Low plasma concentrations of active compounds in pharmacokinetic studies. | Limited dissolution and absorption of the flavonoids from the gastrointestinal tract. | 1. Lipid-Based Formulations: Nanoemulsions and solid lipid nanoparticles can enhance lymphatic transport and bypass first-pass metabolism, thereby increasing systemic exposure.[1][7]2. Particle Size Reduction: Micronization or the preparation of nanosuspensions increases the surface area for dissolution, leading to higher plasma concentrations.[1][14] |
Data on Solubility and Bioavailability Enhancement
The following tables summarize quantitative data from studies that have successfully improved the solubility and bioavailability of key flavonoids from Scutellaria baicalensis.
Table 1: Enhancement of Solubility using Solid Dispersion
| Compound | Formulation | Solubility Enhancement (fold increase) | Reference |
| Baicalein, Wogonin, Oroxylin A | Solid Dispersion with PVP K-30 | Significantly increased in pH 6.8 medium | [6] |
Table 2: Improvement in Bioavailability with Nanoformulations
| Compound | Nanoformulation Type | Relative Bioavailability Increase (%) | Key Findings | Reference |
| Baicalein | SMEDDS | 200.7% (compared to suspension) | Increased absorption | [1] |
| Baicalein | Pro-liposome SMEDDS | 342.5% - 448.7% | Enhanced lymphatic transport | [1] |
| Baicalin | Nanosuspension | 201% (AUC increase) | Improved dissolution rate | [1] |
| Baicalin | Nanoemulsion | 1050% (AUC increase) | Significantly enhanced absorption | [2] |
| Wogonin | Solid Dispersion with PVP K30 | Absolute bioavailability of 4% (significant improvement over raw compound) | Enhanced dissolution and absorption | [13][15] |
Experimental Protocols
Protocol 1: Preparation of a Scutellaria baicalensis Flavonoid Solid Dispersion
This protocol describes the preparation of a solid dispersion of a Scutellaria baicalensis extract using the solvent evaporation method with polyvinylpyrrolidone K30 (PVP K-30) as the carrier.
Materials:
-
Scutellaria baicalensis flavonoid extract
-
Polyvinylpyrrolidone K30 (PVP K-30)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the optimal ratio of extract to PVP K-30 (e.g., 1:2, 1:4, 1:6 by weight).
-
Dissolve the Scutellaria baicalensis extract and PVP K-30 in a sufficient volume of ethanol in a round-bottom flask.
-
Ensure complete dissolution of both components by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the powdered solid dispersion in a desiccator until use.
-
Characterize the solid dispersion for dissolution rate enhancement compared to the pure extract.
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol outlines the formulation of a SMEDDS for the oral delivery of Scutellaria baicalensis flavonoids.
Materials:
-
Scutellaria baicalensis flavonoid extract
-
Oil phase (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize the Scutellaria baicalensis extract.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with water.
-
Accurately weigh the determined amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at approximately 40°C to ensure homogeneity.
-
Add the Scutellaria baicalensis extract to the mixture and vortex until a clear and uniform solution is obtained. This is the pre-concentrate.
-
To evaluate the self-emulsifying properties, add a small amount of the SMEDDS pre-concentrate to a larger volume of water (e.g., 1 mL in 250 mL) with gentle agitation.
-
A stable and clear or slightly bluish microemulsion should form spontaneously.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.
Visualizations
Signaling Pathways
The flavonoids from Scutellaria baicalensis, such as baicalein, exert their anti-inflammatory and antioxidant effects by modulating several key signaling pathways. A prominent mechanism is the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.
Caption: Modulation of NF-κB and Nrf2 pathways by Scutellaria baicalensis flavonoids.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating an improved formulation of Scutellaria baicalensis flavonoids for in vivo studies.
Caption: Workflow for formulation development and evaluation of Scutellaria baicalensis extract.
References
- 1. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of solubility and dissolution rate of baicalein, wogonin and oroxylin A extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. journals.umcs.pl [journals.umcs.pl]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Scutebata F-Induced Cytotoxicity Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Scutebata F in cytotoxicity assays. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges and ensuring reliable, reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of this compound in cytotoxicity studies.
1. What is this compound and what is its molecular information?
This compound is a natural compound isolated from Scutellaria barbata. Its molecular formula is C30H37NO9, and it has a molecular weight of 555.6 g/mol .[1]
2. How should I prepare a stock solution of this compound?
3. What is the stability of this compound in cell culture medium?
The stability of flavonoids from Scutellaria species can be influenced by pH and temperature, with acidic conditions and lower temperatures generally favoring stability. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment. If storage of the diluted compound is necessary, it should be for a short duration at 4°C. Avoid repeated freeze-thaw cycles of the stock solution. The presence of other components in a whole plant extract can sometimes enhance the stability of individual compounds.
4. What are the expected cytotoxic effects of this compound?
Extracts from Scutellaria barbata, which contains this compound, have been shown to induce apoptosis in various cancer cell lines.[4] The cytotoxic effects are often dose- and time-dependent. The IC50 values, the concentration of a drug that gives a half-maximal inhibitory response, can vary significantly depending on the cell line and the duration of treatment.
II. Troubleshooting Common Cytotoxicity Assays
This section provides guidance on resolving issues that may arise during commonly used cytotoxicity assays with this compound.
A. MTT Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Table 1: Troubleshooting the MTT Assay
| Problem | Possible Cause | Solution |
| High Background Absorbance | - Contamination of media or reagents.- Phenol red in the media can interfere.- this compound may directly reduce MTT. | - Use fresh, sterile reagents and media.- Use phenol red-free media for the assay.- Include a cell-free control with this compound and MTT to check for direct reduction. If observed, consider a different cytotoxicity assay.[5] |
| Low Absorbance Values | - Insufficient cell number.- Suboptimal incubation time with MTT reagent.- Loss of cells during washing steps. | - Optimize cell seeding density to ensure cells are in the exponential growth phase.- Increase the incubation time with the MTT reagent.- Be gentle during aspiration steps to avoid detaching adherent cells. |
| Inconsistent Results Between Replicates | - Uneven cell seeding.- "Edge effect" in 96-well plates due to evaporation.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient time.[5] |
B. LDH Assay
The LDH (Lactate Dehydrogenase) assay measures cytotoxicity by quantifying the release of LDH from damaged cells.
Table 2: Troubleshooting the LDH Assay
| Problem | Possible Cause | Solution |
| High Spontaneous LDH Release in Control | - High cell density leading to spontaneous death.- Overly vigorous pipetting during cell plating. | - Optimize cell seeding density.- Handle cell suspensions gently. |
| High Background in Media Control | - Serum in the culture media contains LDH. | - Reduce the serum concentration in the media during the assay or use serum-free media. |
| Low Signal in Treated Wells | - Insufficient cell number.- this compound may inhibit LDH enzyme activity. | - Increase the cell seeding density.- Include a control with purified LDH and this compound to test for direct enzyme inhibition. |
| High Variability Between Replicates | - Bubbles in the wells.- Inconsistent cell numbers. | - Centrifuge the plate to remove bubbles or break them with a sterile needle.- Ensure accurate and consistent cell seeding. |
C. Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 3: Troubleshooting Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| High Percentage of PI-Positive Cells in Control | - Harsh cell handling (e.g., over-trypsinization).- Cells were overgrown or unhealthy before the experiment. | - Use a gentle cell detachment method (e.g., EDTA-based dissociation buffer).- Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. |
| Weak Annexin V Staining | - Insufficient calcium in the binding buffer.- Reagents are expired or were stored improperly. | - Ensure the binding buffer contains an adequate concentration of calcium.- Use fresh reagents and store them according to the manufacturer's instructions. |
| High Background Fluorescence | - Inadequate washing of cells.- Non-specific binding of Annexin V. | - Ensure thorough but gentle washing of cells before and after staining.- Consider including a blocking step with a protein-containing buffer. |
| No Apoptotic Population Detected | - this compound concentration is too low or incubation time is too short.- The mechanism of cell death is not apoptosis. | - Perform a dose-response and time-course experiment to find the optimal conditions.- Consider other cell death assays to investigate alternative mechanisms. |
III. Experimental Protocols
A. MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
B. Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in apoptosis, such as cleaved caspase-3, Bax, and Bcl-2.[6][7]
-
Cell Lysis: After treatment with this compound, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 is indicative of apoptosis.[9]
IV. Signaling Pathways and Visualizations
Extracts from Scutellaria barbata have been shown to induce apoptosis through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[4] These pathways are crucial regulators of cell survival, proliferation, and apoptosis.
A. This compound-Induced Apoptosis Pathway
The following diagram illustrates the potential mechanism of this compound-induced apoptosis, based on the known effects of related compounds from Scutellaria species. This compound may inhibit the pro-survival PI3K/Akt and MAPK pathways, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
B. Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound.
Caption: General experimental workflow for cytotoxicity studies of this compound.
References
- 1. This compound | C30H37NO9 | CID 44604691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scutellaria Baicalensis Flavonoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of flavonoids derived from Scutellaria baicalensis, such as baicalein and wogonin. Researchers, scientists, and drug development professionals can use this resource to address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected cytotoxicity in our cancer cell line when co-administering a Scutellaria baicalensis flavonoid with another chemotherapeutic agent. What could be the cause?
A1: Flavonoids from Scutellaria baicalensis, including baicalein and wogonin, can exhibit synergistic interactions with various pharmaceutical drugs, enhancing their efficacy.[1][2] This can lead to increased cytotoxicity. For instance, these flavonoids have been shown to strengthen the action of drugs like 5-FU on the p53 pathway.[2] Additionally, they can induce apoptosis through various mechanisms, including the activation of caspase-3 and caspase-9, and modulation of the MAPK and PI3K/Akt signaling pathways.[3][4] It is crucial to perform dose-response studies for the combination treatment to identify a therapeutic window that minimizes toxicity to non-target cells.
Q2: Our experimental results show a discrepancy in the metabolic rate of a concurrently administered drug in in vivo models. Could Scutellaria baicalensis flavonoids be responsible?
A2: Yes, bioactive compounds from Scutellaria baicalensis are known to affect the pharmacokinetics of other drugs.[1][2] They can modulate the activity of efflux pumps and cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[1][2] Specifically, wogonin has been shown to inhibit CYP1A2 and CYP2C19 in vitro.[5] This inhibition can lead to altered plasma concentrations and clearance of co-administered drugs that are substrates for these enzymes. It is advisable to conduct pharmacokinetic studies to assess potential drug-herb interactions.
Q3: We are observing anti-inflammatory effects in our cellular model that are not consistent with our primary hypothesis. Could this be an off-target effect of the Scutellaria flavonoid we are using?
A3: Yes, anti-inflammatory activity is a well-documented pharmacological effect of Scutellaria baicalensis flavonoids.[6][7][8][9] These compounds can inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways such as the NF-κB pathway.[10][11] Therefore, if your experimental system involves inflammatory responses, the observed effects could be a direct consequence of the flavonoid's inherent anti-inflammatory properties.
Q4: We are working with a glucocorticoid, and its efficacy seems to be altered in the presence of wogonin. Is this a known interaction?
A4: Wogonin has been reported to inhibit dexamethasone-induced apoptosis in lymphocytes, which is a key immunosuppressive effect of glucocorticoids.[12] However, this study also found that wogonin did not interfere with the anti-inflammatory action of dexamethasone.[12] This suggests that wogonin may selectively modulate certain glucocorticoid-induced effects. When using wogonin in combination with glucocorticoids, it is important to assess both the immunosuppressive and anti-inflammatory endpoints separately.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest in Non-Target Cells
-
Problem: You observe cell cycle arrest in your control cell line or non-cancerous cells upon treatment with a Scutellaria flavonoid.
-
Possible Cause: Flavonoids like wogonin and baicalein can induce cell cycle arrest as part of their anticancer mechanism.[3][4] This is not always specific to cancer cells. Wogonin, for instance, is an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a role in regulating transcription and cell cycle progression.[13]
-
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases) in your treated and untreated control cells.
-
Evaluate CDK9 Activity: If available, perform kinase assays to measure the activity of CDK9 in the presence of the flavonoid.
-
Titrate the Compound: Determine the lowest effective concentration that achieves the desired effect in your target cells while minimizing effects on control cells.
-
Issue 2: Altered Kinase Signaling in Unrelated Pathways
-
Problem: Your experiment focuses on a specific signaling pathway, but you observe modulation of other kinase pathways, such as MAPK or Akt signaling.
-
Possible Cause: Scutellaria flavonoids are known to have broad-spectrum activity and can interact with multiple signaling pathways. Baicalein, for example, has been shown to attenuate MAPK and Akt activities.[4] Wogonin can also modulate PI3K-Akt and MAPK pathways.[14]
-
Troubleshooting Steps:
-
Perform a Kinase Inhibitor Profiling: If feasible, use a kinase inhibitor panel to screen for the off-target kinase interactions of your specific flavonoid.
-
Use Pathway-Specific Inhibitors: To confirm if the observed off-target effect is responsible for a particular phenotype, use well-characterized inhibitors for the unexpectedly modulated pathway as controls.
-
Consult the Literature: Thoroughly review the literature for known interactions of your specific flavonoid with various signaling cascades.
-
Data Presentation
| Parameter | Observation | Potential Off-Target Effect | Affected Pathway(s) | Key Flavonoids |
| Drug Metabolism | Altered pharmacokinetics of co-administered drugs | Inhibition of Cytochrome P450 enzymes | CYP1A2, CYP2C19 | Wogonin[5] |
| Cell Viability | Enhanced cytotoxicity with other drugs | Synergistic pro-apoptotic effects | p53, Caspases, MAPK, PI3K/Akt | Baicalein, Wogonin[2][3][4] |
| Inflammation | Unintended anti-inflammatory response | Inhibition of pro-inflammatory mediators | NF-κB | Baicalein, Wogonin[10][11] |
| Cell Cycle | Unexpected cell cycle arrest | Inhibition of Cyclin-Dependent Kinases | CDK9 | Wogonin[13] |
| Glucocorticoid Response | Reduced immunosuppressive effects | Inhibition of glucocorticoid-induced apoptosis | Glucocorticoid signaling | Wogonin[12] |
Experimental Protocols
Protocol 1: Assessing Drug-Herb Interactions via Cytochrome P450 Inhibition Assay
-
Objective: To determine if a Scutellaria flavonoid inhibits the activity of specific CYP450 enzymes in vitro.
-
Materials: Human liver microsomes, specific CYP450 substrate (e.g., phenacetin for CYP1A2), NADPH regenerating system, test flavonoid, and a known inhibitor as a positive control.
-
Procedure: a. Pre-incubate the human liver microsomes with the test flavonoid at various concentrations. b. Initiate the metabolic reaction by adding the specific CYP450 substrate and the NADPH regenerating system. c. After a defined incubation period, stop the reaction. d. Quantify the formation of the metabolite using LC-MS/MS. e. Calculate the IC50 value for the inhibition of the CYP450 enzyme by the flavonoid.
Mandatory Visualizations
Caption: Off-target signaling pathways modulated by Scutellaria flavonoids.
Caption: Troubleshooting workflow for identifying off-target effects.
References
- 1. Drug-herb interactions between Scutellaria baicalensis and pharmaceutical drugs: Insights from experimental studies, mechanistic actions to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mskcc.org [mskcc.org]
- 6. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacological effects of flavonoids from Scutellaria baicalensis]. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular targets and therapeutic potential of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wogonin prevents immunosuppressive action but not anti-inflammatory effect induced by glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and treatment schedule for Scutebata F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and treatment schedule for Scutebata F. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the IL-17 Receptor A (IL-17RA) signaling complex. By binding to IL-17RA, this compound allosterically modulates the receptor, preventing the recruitment of the downstream signaling adaptor protein Act1. This blockade inhibits the activation of NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory cytokines and chemokines.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. It is crucial to prepare fresh solutions daily to ensure stability and efficacy.
Q3: Are there any known off-target effects of this compound?
A3: While this compound has been designed for high selectivity towards IL-17RA, researchers should be aware of potential off-target effects common to kinase inhibitors.[1] High concentrations may lead to non-specific binding to other structurally related cytokine receptors. It is recommended to perform a kinome-wide screen to assess the selectivity profile of this compound in your experimental system.
Q4: How can I monitor the on-target activity of this compound in my cellular assays?
A4: The on-target activity of this compound can be monitored by measuring the phosphorylation levels of downstream signaling proteins such as NF-κB p65 (at Ser536) or p38 MAPK (at Thr180/Tyr182) via Western blot or ELISA. A clear dose-dependent decrease in the phosphorylation of these targets upon IL-17A stimulation is indicative of on-target activity.
Q5: What are the potential mechanisms of resistance to this compound?
A5: As with many targeted therapies, resistance to this compound can develop over time.[2] Potential mechanisms include mutations in the IL-17RA binding site that reduce the affinity of this compound, or the upregulation of bypass signaling pathways that compensate for the inhibition of IL-17 signaling.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell culture conditions, such as cell passage number or confluency, can significantly impact results.
-
Troubleshooting Steps:
-
Maintain a consistent cell passage number for all experiments.
-
Ensure uniform cell seeding density and confluency at the time of treatment.
-
Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
-
Issue 2: Unexpected cellular toxicity.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular stress.[1][3]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
Use a lower concentration of the vehicle (e.g., DMSO) to rule out solvent-induced toxicity.
-
Assess cell viability using a reliable method, such as an MTT or LDH assay, in parallel with your primary experiment.
-
Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: The compound may have poor solubility in the assay medium, or the chosen endpoint may not be sensitive enough.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of compound precipitation.
-
Consider pre-incubating this compound with serum-free media before adding it to the cells to improve solubility.
-
Choose a more proximal and sensitive readout of pathway activity, such as the phosphorylation of a direct downstream target, rather than a more distal event like gene expression.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cell Lines
| Cell Line | Target Pathway | IC50 (nM) |
| Human Keratinocytes (HaCaT) | IL-17A induced IL-6 production | 15.2 |
| Mouse Embryonic Fibroblasts (MEFs) | IL-17A induced CCL20 expression | 22.8 |
| Human Synovial Fibroblasts (HFLS) | IL-17A induced MMP-3 secretion | 18.5 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Bioavailability (Oral) | 35% |
| Tmax (Oral, 10 mg/kg) | 2 hours |
| Cmax (Oral, 10 mg/kg) | 1.2 µM |
| Half-life (t1/2) | 6.8 hours |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 50 ng/mL).
-
Incubation: Incubate for the desired time point (e.g., 24 hours for cytokine production).
-
Endpoint Analysis: Collect the supernatant to measure the concentration of a downstream inflammatory marker (e.g., IL-6) using an ELISA kit.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of IL-17 Signaling
-
Cell Lysis: After treatment and stimulation as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Mechanism of action of this compound on the IL-17 signaling pathway.
References
Technical Support Center: Scutebata F Powder
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the handling, storage, and use of Scutebata F powder.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound powder upon receipt?
Upon receipt, the lyophilized this compound powder should be stored at -20°C or colder in a dry environment.[1][2] The compound is photosensitive and hygroscopic; therefore, it is critical to protect it from light and moisture.[3][4][5] Store the vial in its original packaging or in a dark, sealed container with a desiccant.[5]
Q2: How should I reconstitute the lyophilized this compound powder?
To reconstitute, first allow the vial to equilibrate to room temperature for 15-30 minutes before opening to prevent condensation.[1] Briefly centrifuge the vial to ensure all the powder is at the bottom.[6] Using a sterile syringe, slowly add the recommended solvent down the inner wall of the vial, being careful not to dispense it directly onto the powder.[1] Swirl the vial gently to dissolve the contents completely.[7] Avoid vigorous shaking, as this can cause the compound to aggregate or denature.[1]
Q3: What is the stability of this compound powder and its reconstituted solution?
The lyophilized powder is stable for up to 3 years when stored correctly at -20°C.[2] Once reconstituted, the stability depends on the solvent and storage temperature. For short-term storage (up to one week), the solution can be kept at 4°C.[6] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2][6]
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive.[3][4] All work involving the powder or its solutions should be performed in a dimly lit area.[3] Use amber or opaque containers to protect it from light exposure.[4][5] If transparent containers are necessary, they should be wrapped in aluminum foil.[3]
Q5: What personal protective equipment (PPE) should be used when handling this compound powder?
When handling this compound powder, standard laboratory PPE is required. This includes safety goggles, protective gloves, and a lab coat.[2] To avoid inhalation, handle the powder in a well-ventilated area or a chemical fume hood.[8][9] Wash hands thoroughly after handling.[8]
Troubleshooting Guide
Issue: The this compound powder is not dissolving completely.
-
Solution 1: Check Solvent Compatibility. this compound has limited solubility in aqueous solutions. For hard-to-dissolve preparations, first dissolve the powder in a small amount of 100% DMSO, then slowly dilute with your aqueous buffer to the final desired concentration while gently mixing.[1]
-
Solution 2: Ensure Complete Reconstitution. After adding the solvent, allow the vial to sit at room temperature for 15-30 minutes with gentle agitation to ensure the compound fully dissolves.[7] If particulates are still visible, you can try gentle warming or extended mixing.[7]
-
Solution 3: Verify Compound Integrity. Improper storage may have compromised the compound. If solubility issues persist, contact technical support and provide the lot number.
Issue: I am observing inconsistent or no activity in my cell-based assays.
-
Solution 1: Prevent Degradation. this compound is sensitive to repeated freeze-thaw cycles and light exposure. Always prepare single-use aliquots after reconstitution and ensure they are protected from light during storage and experiments.[3][6]
-
Solution 2: Confirm Solution Concentration. Inaccurate pipetting, especially of small volumes, can lead to incorrect concentrations.[1] Ensure your pipettes are calibrated. It is often recommended to reconstitute to a higher stock concentration and then perform serial dilutions.
-
Solution 3: Assess Chemical Stability in Media. The compound may degrade in your specific cell culture medium over the course of a long experiment.[10][11] Consider performing a time-course experiment to assess the stability of this compound under your assay conditions.
Technical Data
Solubility Profile
| Solvent | Max Concentration (w/v) | Appearance |
| DMSO | 100 mg/mL | Clear, colorless solution |
| Ethanol | 25 mg/mL | Clear, colorless solution |
| PBS (pH 7.4) | < 0.1 mg/mL | Suspension |
| Water | < 0.1 mg/mL | Suspension |
Solution Stability
| Storage Condition | Solvent | Stability Duration |
| 4°C | DMSO | 1 month |
| -20°C | DMSO | 6 months |
| -80°C | DMSO | 12 months |
| -80°C | 10% DMSO in PBS | 6 months (single-use aliquots) |
Experimental Protocols
Detailed Protocol for Reconstitution of this compound Powder (10 mg vial)
-
Equilibrate Vial: Remove the 10 mg vial of this compound from -20°C storage and place it at room temperature for at least 20 minutes before opening.
-
Centrifuge: Briefly spin the vial in a microcentrifuge to collect all lyophilized powder at the bottom.
-
Prepare Solvent: Use a sterile, calibrated pipette to draw up 1.0 mL of 100% DMSO.
-
Add Solvent: Carefully uncap the vial. Slowly dispense the DMSO down the side of the vial, avoiding direct contact with the powder pellet.
-
Dissolve: Recap the vial and swirl it gently. Let it stand at room temperature for 15 minutes to ensure complete dissolution, creating a 10 mg/mL stock solution. Do not vortex or shake vigorously.
-
Aliquot and Store: Dispense the solution into single-use, light-protected (amber or foil-wrapped) aliquots. For long-term storage, store immediately at -80°C.
Protocol for Cell-Based Kinase Assay
-
Prepare this compound Dilutions: Thaw a single-use aliquot of the 10 mg/mL this compound stock solution. Perform serial dilutions in serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Cell Seeding: Plate your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions.
-
Compound Treatment: Remove the growth medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer to prepare cell lysates.
-
Kinase Activity Measurement: Use a suitable kinase assay kit (e.g., ELISA-based or luminescence-based) to measure the phosphorylation of the target substrate in the cell lysates, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound by plotting the kinase activity against the log of the compound concentration.
Pathway and Workflow Visualizations
Caption: The hypothetical KAP signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for the reconstitution and use of this compound powder.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. abmole.com [abmole.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. chinaplasticbottles.com [chinaplasticbottles.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. cusabio.com [cusabio.com]
- 7. jpt.com [jpt.com]
- 8. dt-shop.com [dt-shop.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
Addressing batch-to-batch variability of Scutebata F extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges researchers face with batch-to-batch variability of Scutellaria baicalensis (Scutebata F) extracts. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of this compound extract in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in the biological activity of Scutellaria baicalensis extracts is a common issue primarily stemming from fluctuations in the concentration of its key bioactive flavonoid components.[1][2][3] Several factors can contribute to this variability:
-
Source and Harvesting of Raw Material: The geographical origin, climate, soil conditions, and harvest time of the S. baicalensis root can significantly influence its chemical profile.[4]
-
Post-Harvest Processing: Different drying and processing methods after harvesting can alter the content of active ingredients.[5] For instance, fresh processing in the original cultivation area has been shown to yield a higher content of active compounds compared to some traditional methods.[5]
-
Extraction Method and Solvent: The technique used for extraction (e.g., maceration, ultrasound-assisted extraction, reflux extraction) and the solvent system (e.g., water, ethanol concentration) have a profound impact on the yield and composition of the final extract.[6][7]
To mitigate this, it is crucial to source extracts from suppliers who provide a detailed Certificate of Analysis (CoA) with batch-specific data on the concentration of major flavonoids.
Q2: What are the key bioactive compounds in this compound extracts that we should be aware of for quality control?
A2: The primary bioactive compounds in S. baicalensis root extracts are flavonoids.[3] The most critical to monitor for quality control due to their significant biological activities are:
-
Baicalin (a glucuronide)
-
Wogonoside (a glucuronide)
-
Baicalein (an aglycone)
-
Wogonin (an aglycone)[3]
Other flavonoids such as oroxylin A and chrysin are also present and contribute to the overall activity of the extract.[8][9] The relative concentrations of these compounds can vary significantly between batches, impacting the extract's therapeutic and biological effects.[5]
Q3: How can we standardize our experimental results when using different batches of this compound extract?
A3: Standardization is key to achieving reproducible results. Here are several recommended steps:
-
Quantify Key Markers: Before use, determine the concentration of the major bioactive flavonoids (baicalin, baicalein, wogonin, and wogonoside) in each new batch using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[10][11]
-
Normalize Dosing: Adjust the dose of the extract used in your experiments based on the concentration of a primary marker, such as baicalin. For example, if batch A has 20% baicalin and batch B has 30%, you would use a proportionally smaller amount of batch B to achieve the same final concentration of baicalin in your assay.
-
Use an Internal Standard: When performing analytical chemistry, using an internal standard can help to compensate for variations during sample preparation and analysis.[12]
-
Perform a Bioactivity Assay: In addition to chemical analysis, it is advisable to perform a simple and rapid bioactivity assay, such as an antioxidant capacity assay (e.g., DPPH or FRAP), to functionally compare new batches to a reference or "gold standard" batch.[7][10]
Troubleshooting Guides
Issue 1: Inconsistent HPLC/LC-MS Chromatograms Between Batches
Possible Cause: Differences in the phytochemical profile of the extract due to the factors mentioned in Q1.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoA for each batch, paying close attention to the specified concentrations of major flavonoids.
-
Standardize Sample Preparation: Ensure a consistent and validated protocol for sample preparation before injection. Minor variations in this step can lead to significant differences in results.
-
Qualitative and Quantitative Analysis:
-
Identify the major peaks in your chromatogram by comparing their retention times and UV spectra (for HPLC-DAD) or mass-to-charge ratio (for LC-MS) with those of authenticated standards for baicalin, baicalein, wogonin, and wogonoside.[7]
-
Quantify these key compounds to understand the magnitude of the variation.
-
Issue 2: Reduced or Absent Biological Effect in an Experiment
Possible Cause: The new batch of extract may have a lower concentration of the active compound(s) responsible for the specific biological effect you are studying.
Troubleshooting Steps:
-
Chemical Profiling: Perform HPLC or LC-MS analysis to quantify the major flavonoids in the problematic batch and compare it to a previous batch that yielded the expected results.
-
Dose-Response Curve: Generate a new dose-response curve for the current batch to determine if a higher concentration is needed to achieve the desired effect.
-
Bioassay for Activity: Conduct a simple bioassay to confirm the overall biological activity of the extract. For example, if you are studying its anti-inflammatory properties, you could measure its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[9]
Data Presentation
Table 1: Variation in Flavonoid Content with Different Extraction Methods
| Extraction Method | Solvent | Baicalin (µg/mg extract) | Wogonoside (µg/mg extract) | Baicalein (µg/mg extract) | Wogonin (µg/mg extract) |
| Microwave-Assisted (MAE) | Water | 190.1 ± 4.4 | 37.7 ± 1.7 | 21.8 ± 2.1 | 7.1 ± 0.2 |
| Heat Reflux (HRE) | Water | 186.0 ± 6.4 | 37.8 ± 1.5 | 22.0 ± 1.8 | 7.3 ± 0.1 |
| Ultrasonic (UE) | 70% Ethanol | 163.0 ± 6.3 | Not Reported | 48.2 ± 7.6 | 15.6 ± 1.5 |
| Ultrasonic (UE) | Water | 0.8 ± 0.3 | 0.8 ± 0.3 | Not Reported | Not Reported |
Data adapted from a study comparing different extraction techniques.[7] This table illustrates how the choice of extraction method and solvent can dramatically alter the concentration of key bioactive compounds.
Experimental Protocols
Protocol 1: Quantification of Major Flavonoids by HPLC-UV
This protocol provides a general method for the quantification of baicalin, baicalein, wogonoside, and wogonin in S. baicalensis extracts.
1. Materials and Reagents:
-
Scutellaria baicalensis extract
-
Reference standards: Baicalin, Baicalein, Wogonoside, Wogonin
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Internal standard (e.g., 6-hydroxyflavone)[7]
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of each reference standard and the internal standard in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions containing all four flavonoids at different concentrations to create a calibration curve. Add a constant concentration of the internal standard to each.
3. Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the S. baicalensis extract powder.
-
Dissolve the powder in a known volume (e.g., 10 mL) of methanol.
-
Vortex and sonicate for 15-20 minutes to ensure complete dissolution.
-
Add the internal standard to the sample solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Flow Rate: 0.7-1.0 mL/min.[7]
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 10-50 µL.[7]
-
Column Temperature: 30 °C.[7]
5. Data Analysis:
-
Identify the peaks for each flavonoid based on the retention times of the reference standards.
-
Construct a calibration curve for each flavonoid by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Calculate the concentration of each flavonoid in the extract sample using the regression equation from the calibration curve.
Visualizations
Signaling Pathways Modulated by this compound Extracts
Scutellaria baicalensis extracts and their flavonoid components have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Caption: Key signaling pathways modulated by this compound extracts.
Experimental Workflow for Quality Control
A standardized workflow is essential for assessing and managing the batch-to-batch variability of this compound extracts.
Caption: Quality control workflow for this compound extract batches.
References
- 1. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellaria baicalensis, the golden herb from the garden of Chinese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Post-Harvest Processing Methods Have Critical Roles in the Contents of Active Ingredients of Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and pharmacological evaluations on the extract of Scutellaria baicalensis Georgi (Huang-Qin) prepared by various extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of quality differences between Scutellaria baicalensis Georgi and Scutellaria rehderiana Diels based on phytochemistry and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of quality control strategies in Scutellaria herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Scutebata F during experimental procedures
Technical Support Center: Scutebata F
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A: For long-term stability, this compound should be stored as a lyophilized powder at -80°C in a light-protected, airtight container with a desiccant. Under these conditions, the compound is stable for up to 24 months.
Q2: How should I prepare and store stock solutions of this compound?
A: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use, light-protected vials and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Once thawed, an aliquot should be used immediately and any remainder discarded.
Q3: Is this compound sensitive to light?
A: Yes, this compound is highly photosensitive. Exposure to ambient light, especially UV wavelengths, can lead to rapid photodegradation. All experimental procedures should be conducted under subdued lighting, and all solutions and samples containing this compound should be stored in amber vials or tubes wrapped in aluminum foil.
Q4: What is the stability of this compound in aqueous media?
A: this compound exhibits limited stability in aqueous buffers. Degradation is pH and temperature-dependent. For cell culture experiments, it is advisable to prepare fresh dilutions from the DMSO stock solution immediately before adding to the culture medium. Do not pre-mix this compound in media for extended periods before use.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution:
-
Always use a fresh aliquot of the -80°C DMSO stock for each experiment.
-
Minimize the time the compound spends in aqueous culture media before and during the assay.
-
Confirm the integrity of your stock solution using an analytical method like HPLC.
-
-
Possible Cause 2: Interaction with Media Components. Components in serum or media supplements may interact with or sequester this compound.
-
Solution:
-
Perform a test run in a serum-free medium, if your experimental design allows, to see if activity is restored.
-
Review literature for potential interactions between your media components and similar chemical structures.
-
Issue 2: Appearance of unexpected peaks during HPLC analysis of the compound.
-
Possible Cause: Oxidative or Hydrolytic Degradation. The presence of new peaks often indicates the formation of degradation products.
-
Solution:
-
Ensure your DMSO is anhydrous, as water can facilitate hydrolysis.
-
When preparing aqueous solutions, use de-gassed buffers to minimize dissolved oxygen and reduce oxidation.
-
Compare the chromatogram of a freshly prepared sample with an older one to confirm the new peaks are degradants.
-
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures.
| Temperature | % Remaining after 4 hours | % Remaining after 24 hours |
| 4°C | 98.2% | 91.5% |
| 25°C (Room Temp) | 85.1% | 62.3% |
| 37°C | 70.4% | 35.8% |
Table 2: Impact of Freeze-Thaw Cycles on this compound (10 mM in DMSO). Samples were stored at -80°C and thawed to room temperature for 30 minutes for each cycle.
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) |
| 0 (Control) | 99.8% |
| 1 | 99.7% |
| 3 | 97.1% |
| 5 | 92.4% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 15 minutes before opening to prevent condensation.
-
Under sterile conditions, add the required volume of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex gently for 2 minutes or until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution (for cell culture):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed (37°C) complete culture medium to achieve the desired final concentrations.
-
Use the working solutions immediately after preparation. Do not store diluted aqueous solutions.
-
Visual Guides and Pathways
Caption: Troubleshooting workflow for reduced this compound activity.
Caption: Proposed signaling pathway of KAP7 inhibited by this compound.
Caption: Experimental workflow for a cell viability assay using this compound.
Validation & Comparative
Comparing the cytotoxicity of Scutebata F with other scutebata compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of several scutebata compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Scutebata A | SK-BR-3 | Breast Cancer | 15.2[1][2] |
| HCT-116 | Colon Cancer | Moderate Activity (5.31 - 28.5)[3][4] | |
| LoVo | Colon Cancer | Moderate Activity (5.31 - 28.5)[3][4] | |
| SMMC-7721 | Liver Cancer | Moderate Activity (5.31 - 28.5)[3][4] | |
| MCF-7 | Breast Cancer | Moderate Activity (5.31 - 28.5)[3][4] | |
| Scutebata B | HCT-116 | Colon Cancer | Moderate Activity (5.31 - 28.5)[3][4] |
| LoVo | Colon Cancer | Moderate Activity (5.31 - 28.5)[3][4] | |
| SMMC-7721 | Liver Cancer | Moderate Activity (5.31 - 28.5)[3][4] | |
| MCF-7 | Breast Cancer | Moderate Activity (5.31 - 28.5)[3][4] | |
| Barbatin F | HCT-116 | Colon Cancer | 44.3[3] |
| Barbatin G | HCT-116 | Colon Cancer | 32.3[3] |
Experimental Protocols
The cytotoxicity of the scutebata compounds listed above was primarily determined using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the scutebata compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Studies on diterpenoids from Scutellaria barbata, such as Scutebarbatine A, suggest that their cytotoxic effects are mediated through the induction of apoptosis (programmed cell death), specifically in cancer cells.[5] The proposed mechanism involves the downregulation of Inhibitors of Apoptosis Proteins (IAPs), which act as brakes on the apoptotic process.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Proposed Apoptotic Signaling Pathway
Caption: Simplified model of the proposed apoptotic mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maxapress.com [maxapress.com]
A Comparative Analysis of Scutellaria barbata and Cisplatin Activity in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer activities of Scutellaria barbata (also known as Ban Zhi Lian) and the conventional chemotherapeutic agent, cisplatin, in colon cancer cell lines. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of Scutellaria barbata extracts and cisplatin on various colon cancer cell lines. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions such as incubation times and specific assays may vary.
Table 1: IC50 Values for Scutellaria barbata Extracts and Cisplatin in Colon Cancer Cell Lines
| Cell Line | Compound/Extract | Concentration (µg/mL) | Incubation Time (hours) | IC50 |
| HT-29 | Ethanol Extract of S. barbata (EESB) | 0.5 - 2.5 mg/ml | 24 | Not explicitly stated as IC50, but viability reduced to ~62% at 2.5 mg/ml[1] |
| HT-29 | Cisplatin | Not specified | 24 | > 100 µM[2] |
| HT-29 | Cisplatin | Not specified | 2 h | LC50 of 26 µM[3] |
| HCT-116 | Cisplatin | Not specified | 24 | 4.2 µg/mL[4] |
| HCT-116 | Cisplatin | Not specified | Not specified | 18 µg/mL |
| HCT-116 | Cisplatin | Not specified | Not specified | 5.5 µg/ml[1] |
| SW620 | Chloroform Fraction of S. barbata (ECSB) | Not specified | Not specified | 65 µg/ml[5] |
| SW620 | Cisplatin | Not specified | 48 | IC50 not explicitly stated, but showed resistance[6] |
Table 2: Apoptosis Induction by Scutellaria barbata and Cisplatin in Colon Cancer Cell Lines
| Cell Line | Compound/Extract | Concentration | Incubation Time (hours) | Apoptosis Percentage |
| HCT-116 | Aqueous Extract of S. barbata | 1.5 mg/mL | 3 and 6 | Significant induction (p < 0.05)[7] |
| HCT-116 | Cisplatin | 80 µM | 18 | ~20%[8] |
| HCT-116 | Cisplatin + Kaempferol | 10 µM + 50 µM | Not specified | 19.8%[9] |
| SW620 | Cisplatin | 10 µg/ml | 24 | 21 ± 0.1%[10] |
| HT-29 | Cisplatin | 25 µmol/L | 72 | Significant induction[11] |
| HT-29 | Cisplatin | 50 µM and 100 µM | 48 | Significant apoptosis observed[12] |
Mechanisms of Action
Scutellaria barbata
Scutellaria barbata exerts its anti-cancer effects through a multi-targeted approach, influencing various signaling pathways to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.
-
Induction of Apoptosis: Extracts of S. barbata have been shown to induce apoptosis through the mitochondrial pathway. This involves an increase in the Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3[13].
-
Cell Cycle Arrest: S. barbata can cause cell cycle arrest at the G1/S phase. This is achieved by modulating the p53 and Akt pathways and inhibiting the expression of cyclin D1 and CDK4[14].
-
Inhibition of Signaling Pathways: The herb has been found to suppress multiple signaling pathways that are crucial for cancer cell growth and survival, including the Wnt/β-catenin, PI3K/Akt, Hedgehog, and IL-6/STAT3 pathways[1][15].
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that primarily acts by damaging DNA, leading to cell cycle arrest and apoptosis.
-
DNA Damage: Cisplatin forms cross-links with DNA, which interferes with DNA replication and transcription. This damage, if not repaired, triggers apoptotic pathways[2].
-
Induction of Apoptosis: The DNA damage caused by cisplatin activates cellular repair mechanisms. When the damage is too extensive to be repaired, the cell undergoes apoptosis. The PI3K/FOXO3a pathway has been identified as a mediator of cisplatin-induced apoptosis in colon cancer cells[16].
-
Resistance: A significant challenge with cisplatin treatment in colon cancer is the development of resistance. This can occur through various mechanisms, including enhanced DNA repair, reduced drug accumulation, and inactivation of apoptotic pathways[9].
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Scutellaria barbata's multi-target mechanism.
Caption: Cisplatin's mechanism of inducing apoptosis.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cell Seeding: Seed colon cancer cells (e.g., HT-29, HCT-116, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of Scutellaria barbata extract or cisplatin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incub_cate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI).
-
Cell Treatment: Culture colon cancer cells and treat them with the desired concentrations of Scutellaria barbata extract or cisplatin for the specified time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Bcl-2 and Bax
This protocol describes the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Protein Extraction: Following treatment with Scutellaria barbata or cisplatin, lyse the colon cancer cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative expression of Bax and Bcl-2 can be quantified by densitometry and the Bax/Bcl-2 ratio can be calculated.
Conclusion
Both Scutellaria barbata and cisplatin demonstrate anti-cancer activity against colon cancer cells, albeit through different primary mechanisms. Scutellaria barbata acts on multiple signaling pathways, suggesting its potential as a multi-targeted therapeutic agent. Cisplatin's efficacy is primarily due to its ability to induce DNA damage, but its clinical utility in colon cancer is often hampered by resistance.
The data presented in this guide, although not from direct head-to-head comparative studies, provides a valuable foundation for researchers. Future studies directly comparing the efficacy and mechanisms of Scutellaria barbata and cisplatin under identical experimental conditions are warranted to fully elucidate their relative potential in the treatment of colon cancer. Furthermore, investigating the potential synergistic effects of combining Scutellaria barbata with cisplatin could open new avenues for more effective therapeutic strategies.
References
- 1. miR-4486 reverses cisplatin-resistance of colon cancer cells via targeting ATG7 to inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. FOXO3a mediates the cytotoxic effects of cisplatin in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Scutebata F In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer mechanisms of Scutebata F, a proprietary extract of Scutellaria baicalensis, with other well-known natural anticancer compounds. Due to the limited direct research on "this compound," this guide focuses on the primary active flavonoids in Scutellaria baicalensis—baicalein, baicalin, and wogonin—as representative components. The performance of these compounds is compared against curcumin, resveratrol, and ginsenosides, supported by experimental data from various in vivo studies.
Executive Summary
Scutellaria baicalensis extracts and its active components have demonstrated significant anticancer activity in preclinical in vivo models. These compounds exert their effects through a multi-targeted approach, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. The primary mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK. This guide presents a comparative analysis of the in vivo efficacy of Scutellaria flavonoids and other natural compounds, providing researchers with data to inform further investigation and drug development.
In Vivo Efficacy: A Comparative Analysis
The following tables summarize quantitative data from various in vivo studies, showcasing the tumor growth inhibition and other key metrics for the active components of Scutellaria baicalensis and comparable natural compounds.
Table 1: In Vivo Anticancer Efficacy of Scutellaria baicalensis Flavonoids
| Compound | Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings & Biomarkers |
| Baicalein | Pancreatic Cancer (HPAC & AsPC-1 xenograft) | Athymic mice | Not specified | Not specified | Significant inhibition | Induced apoptosis, increased Bax/Bcl-2 ratio, activated caspases.[1] |
| Baicalein | Breast Cancer (MDA-MB-231 xenograft) | Not specified | Not specified | Not specified | Significant inhibition | Inhibited metastasis by downregulating SATB1 and Wnt/β-catenin pathways.[1] |
| Baicalein | Colon Cancer (HT-29 xenograft) | Not specified | Not specified | Not specified | Significant inhibition | Promoted apoptosis via Akt activation in a p53-dependent manner.[1] |
| Baicalein | Melanoma (B16F0 xenograft) | NSG mice | 80 mg/kg (i.p.) | 2 weeks | Dramatic inhibition | Suppressed glucose metabolism in tumor cells. |
| Baicalin | Colon Cancer (HT-29 xenograft) | Nude mice | 50 & 100 mg/kg (i.p.) | 21 days | Significant reduction in tumor volume and weight | Downregulated c-Myc and oncomiRs.[2] |
| Baicalin | Hepatic Cancer (Hep G2 xenograft) | Nude mice | Not specified | 3 weeks | Significantly less tumor weight | Induced apoptosis, increased Caspase-3 and Caspase-9.[3] |
| Wogonin | Breast Cancer (T47D & MDA-MB-231 xenograft) | Athymic nude mice | Oral administration | 4 weeks | Up to 88% | Suppressed Akt activity and Cyclin D1 expression.[4] |
| Wogonin | Pancreatic Cancer (Orthotopic) | Mice | Not specified | 21 days | Marked suppression of tumor growth | Inhibited the PI3K/AKT signaling pathway.[5][6] |
Table 2: In Vivo Anticancer Efficacy of Alternative Natural Compounds
| Compound | Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Key Findings & Biomarkers |
| Curcumin | Lung Cancer (A549 xenograft) | Mice | Not specified | Not specified | Delayed tumor growth | Little toxicity to normal tissues.[7] |
| Curcumin | Prostate Cancer (LNCaP xenograft) | Mice | Not specified | Not specified | Significant inhibition | Inhibited proliferation, metastasis, and angiogenesis.[8] |
| Curcumin | Breast Cancer (MDA-MB-231 xenograft) | Athymic mice | 300 mg/kg/day (i.p.) | Not specified | Decreased tumor volume | Reduced expression of pro-angiogenic factors.[9] |
| Resveratrol | Prostate Cancer (PC-3 xenograft) | Nude mice | Not specified | 6 weeks | Significant inhibition | Upregulated TRAIL-R1/DR4 and TRAIL-R2/DR5.[10] |
| Resveratrol | Ovarian Cancer (Fluorescent xenograft) | Mice | Not specified | Not specified | Significantly reduced tumor burden | Inhibited glucose uptake in tumors.[11] |
| Ginsenoside (aPPD) | Prostate Cancer (C4-2 xenograft) | Athymic nude mice | 70 mg/kg (oral) | 6 weeks | 53% (76% with calcitriol) | Increased levels of cleaved caspase-3.[12] |
| Ginsenoside (GS25NP) | Prostate Cancer (PC3 xenograft) | Nude mice | 20 & 100 mg/kg (oral) | 4 weeks | ~75% and ~87% respectively | No significant host toxicity.[13] |
Key Signaling Pathways in Anticancer Mechanisms
The anticancer effects of Scutellaria baicalensis flavonoids and the compared natural compounds are mediated through complex signaling networks. Below are graphical representations of these pathways.
Caption: Signaling pathways modulated by Scutellaria flavonoids.
Caption: Anticancer signaling pathways affected by Curcumin.
Experimental Protocols
A generalized protocol for in vivo xenograft studies is provided below. Specific parameters such as cell numbers, animal strains, and treatment regimens should be optimized for each experiment.
Xenograft Tumor Model Protocol
-
Cell Culture:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend cells in PBS or a mixture of PBS and Matrigel at the desired concentration.[14]
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
-
Tumor Inoculation:
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.
-
Administer the test compounds (e.g., this compound, baicalein, curcumin) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection). Dosages and treatment schedules should be based on prior studies or dose-finding experiments.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Baicalin induces apoptosis in hepatic cancer cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of wogonin in both estrogen receptor-positive and -negative human breast cancer cell lines in vitro and in nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wogonin increases gemcitabine sensitivity in pancreatic cancer by inhibiting Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Curcumin sensitizes TRAIL-resistant xenografts: molecular mechanisms of apoptosis, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol Enhances Antitumor Activity of TRAIL in Prostate Cancer Xenografts through Activation of FOXO Transcription Factor | PLOS One [journals.plos.org]
- 11. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Elusive Bioactivity of Scutebata F and its Derivatives: A Review of Available Data
Despite significant interest in the therapeutic potential of compounds derived from Scutellaria species, a comprehensive structure-activity relationship (SAR) for Scutebata F and its derivatives remains unestablished due to a notable lack of specific biological activity data in publicly available scientific literature. While the chemical structure of this compound, a neo-clerodane diterpenoid isolated from Scutellaria barbata, is known, quantitative comparisons of its anticancer and anti-inflammatory properties with any of its derivatives are not currently possible.
Scutellaria barbata has a long history in traditional medicine for treating inflammation and cancer. Modern research has identified numerous bioactive compounds within the plant, including flavonoids and diterpenoids, which are believed to contribute to its therapeutic effects. These compounds have been shown to induce apoptosis, inhibit cancer cell proliferation, and suppress inflammatory pathways. However, the specific contribution and potency of this compound to these effects have not been detailed.
This guide aims to provide a framework for the future evaluation of this compound and its derivatives by summarizing the general anticancer and anti-inflammatory activities of related compounds from Scutellaria and detailing the standard experimental protocols used to assess these activities.
General Anticancer and Anti-inflammatory Context
Flavonoids from Scutellaria species, such as baicalein and wogonin, have demonstrated significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and various interleukins. It is within this context of potent bioactivity that the study of specific diterpenoids like this compound is of interest to researchers.
Data Presentation: A Call for Future Research
A direct comparison of the biological activity of this compound and its derivatives is hampered by the absence of quantitative data. Future research should focus on synthesizing derivatives of this compound and evaluating their activity using standardized assays to populate tables similar to the conceptual examples below.
Table 1: Comparative Anticancer Activity of this compound and Derivatives (Hypothetical Data)
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| This compound | A549 (Lung) | Data N/A |
| Derivative 1 | A549 (Lung) | Data N/A |
| Derivative 2 | A549 (Lung) | Data N/A |
| This compound | MCF-7 (Breast) | Data N/A |
| Derivative 1 | MCF-7 (Breast) | Data N/A |
| Derivative 2 | MCF-7 (Breast) | Data N/A |
Table 2: Comparative Anti-inflammatory Activity of this compound and Derivatives (Hypothetical Data)
| Compound | Assay | IC₅₀ (µM) |
| This compound | Nitric Oxide Synthase Inhibition | Data N/A |
| Derivative 1 | Nitric Oxide Synthase Inhibition | Data N/A |
| Derivative 2 | Nitric Oxide Synthase Inhibition | Data N/A |
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments are provided below.
1. MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
2. Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing NOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.
-
Inhibitor Incubation: Add various concentrations of the test compounds to the reaction mixture and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction.
-
Nitrite Quantification (Griess Assay): After a set incubation time, stop the reaction and measure the amount of nitrite (a stable product of NO) produced using the Griess reagent. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The IC₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.
Mandatory Visualizations
To guide future research and illustrate the necessary experimental and logical frameworks, the following diagrams are provided.
Caption: A logical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Hypothesized signaling pathways for this compound's anticancer and anti-inflammatory effects.
Unveiling the Multifaceted Effects of Scutellaria baicalensis: A Cross-Validation in Laboratory Models
For Immediate Release
This comprehensive guide delves into the diverse biological activities of Scutellaria baicalensis and its primary active flavonoids—baicalin, baicalein, and wogonin. Researchers, scientists, and drug development professionals will find a meticulously curated cross-validation of its effects across various laboratory models, supported by experimental data. This guide aims to provide an objective comparison of the performance of Scutellaria baicalensis and its constituents, offering valuable insights for future research and therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative effects of Scutellaria baicalensis and its active components in anti-inflammatory, neuroprotective, and anticancer laboratory models.
Table 1: Anti-inflammatory Effects of Baicalin and Baicalein
| Compound | Model System | Parameter Measured | IC50 Value | Reference |
| Baicalin | LPS-stimulated RAW 264.7 macrophages | IL-6 Inhibition | 591.3 µM | [1] |
| Baicalin | LPS-stimulated RAW 264.7 macrophages | TNF-α Inhibition | 450 µM | [1] |
| Baicalin | LPS-stimulated THP-1 cells | IL-6 Inhibition | 1295 µM (578 µg/mL) | [2][3] |
| Baicalein | LPS-stimulated THP-1 cells | IL-6 Inhibition | 326 µM (88 µg/mL) | [2][3] |
| Baicalein | Poly I:C-induced RAW 264.7 macrophages | NO Production Inhibition | 63.59 µM | [4] |
Table 2: Anticancer Effects of Scutellaria baicalensis Extract and its Flavonoids
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| Scutellaria baicalensis Extract | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 1.1 mg/mL | |
| Scutellaria baicalensis Extract | MCF-7 (Breast Cancer) | Growth Inhibition | 0.9 mg/mL | |
| Scutellaria baicalensis Extract | PC-3 (Prostate Cancer) | Growth Inhibition | 0.52 mg/mL | |
| Baicalein | KU-1 (Bladder Cancer) | Proliferation Inhibition | 3.4 µg/mL | |
| Baicalein | EJ-1 (Bladder Cancer) | Proliferation Inhibition | 4.4 µg/mL | |
| Baicalein | MBT-2 (Bladder Cancer) | Proliferation Inhibition | 0.93 µg/mL |
Table 3: Neuroprotective Effects of Scutellaria baicalensis and its Flavonoids
| Compound/Extract | In Vitro/In Vivo Model | Neurotoxic Insult | Key Finding | Reference |
| Scutellaria baicalensis Extract | Middle Cerebral Artery Occlusion (MCAo) in rats | Ischemia | Reduced infarct volume from 21.9% to 10.8% | |
| Baicalin | H₂O₂-induced PC12 cells | Oxidative Stress | Reduced viability loss and apoptotic rate | [5] |
| Baicalein | MPP+-treated SH-SY5Y cells | Oxidative Stress | Increased cell viability | [6] |
| Scutellaria baicalensis Ethanol Extract | Spinal Cord Injury in rats | Physical Trauma | Improved functional recovery |
Key Signaling Pathways
The therapeutic effects of Scutellaria baicalensis and its active components are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: NF-κB Signaling Pathway Inhibition by Scutellaria baicalensis.
Caption: MAPK Signaling Pathway Modulation by Scutellaria baicalensis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-inflammatory Assay: Measurement of Cytokine Inhibition in Macrophages
This protocol describes the assessment of the anti-inflammatory effects of Scutellaria baicalensis extracts or its active components by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines).
1. Cell Culture and Seeding:
-
Culture RAW 264.7 or THP-1 cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of the test compound (Scutellaria baicalensis extract, baicalin, baicalein, or wogonin) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells treated with vehicle only).
3. Cytokine Measurement (ELISA):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the cytokine production) using a dose-response curve.
In Vitro Neuroprotection Assay: MTT Assay in PC12 Cells
This protocol outlines the procedure for evaluating the neuroprotective effects of Scutellaria baicalensis and its constituents against oxidative stress-induced cell death in the PC12 neuronal cell line.
1. Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
For differentiation, seed the cells on collagen-coated plates and treat with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.
2. Induction of Neurotoxicity and Treatment:
-
Pre-treat the differentiated PC12 cells with various concentrations of the test compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours. Include a control group (untreated cells) and a toxin-only group.
3. Cell Viability Assessment (MTT Assay):
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
A higher percentage of viability in the presence of the test compound compared to the toxin-only group indicates a neuroprotective effect.
In Vivo Anticancer Activity: Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo anticancer efficacy of Scutellaria baicalensis or its active compounds using a tumor xenograft model in immunocompromised mice.
1. Animal Model and Tumor Cell Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.[7]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
-
Randomly divide the tumor-bearing mice into a control group (receiving vehicle) and treatment groups (receiving different doses of the test compound).
-
Administer the treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule (e.g., every other day for 2 weeks).[7]
3. Tumor Growth Measurement and Monitoring:
-
Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the control and treatment groups.
-
A significant reduction in tumor growth in the treatment groups indicates anticancer activity.
Conclusion
The experimental data presented in this guide strongly supports the diverse pharmacological potential of Scutellaria baicalensis and its active flavonoids. The quantitative comparisons across different laboratory models provide a solid foundation for researchers to further explore its mechanisms of action and to develop novel therapeutic strategies for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. The detailed protocols and pathway diagrams serve as valuable resources to ensure the reproducibility and advancement of research in this promising area of natural product-based drug discovery.
References
- 1. Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of Baicalein on Polyinosinic–Polycytidylic Acid-Induced RAW 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalin protects PC-12 cells from oxidative stress induced by hydrogen peroxide via anti-apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalein protects against MPP+/MPTP-induced neurotoxicity by ameliorating oxidative stress in SH-SY5Y cells and mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalein and baicalin inhibit colon cancer using two distinct fashions of apoptosis and senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Scutebata F and Other Natural Products in Cancer Therapy
In the landscape of oncological research, natural products remain a vital source of novel therapeutic agents. This guide provides a comparative analysis of Scutebata F, a flavonoid derived from Scutellaria barbata, and other established natural products used in cancer therapy. Due to the limited specific research on this compound, this comparison is broadened to include the whole extract of Scutellaria barbata and its well-studied active constituents, namely scutellarin, wogonin, and luteolin. These are compared against widely used natural product-derived anticancer drugs: Paclitaxel, Vincristine, and Vinblastine.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and mechanisms of action to inform future research and development.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of Scutellaria barbata extracts, its active compounds, and other natural products against various cancer cell lines.
Table 1: IC50 Values of Scutellaria barbata and its Constituents
| Compound/Extract | Cancer Cell Line | IC50 Value | Assay | Incubation Time |
| Scutellaria barbata Ethanol Extract | A549 (Lung) | 0.21 mg/mL[1][2] | Not Specified | Not Specified |
| Scutellaria barbata D. Don Extract | A549 (Lung) | 30, 60, 120, 240 µg/mL (dose-dependent effects observed) | MTT | 24, 48, 72 h |
| Scutellarin | A549 (Lung) | 246.8 µg/mL[3] | CCK-8 | 72 h |
| Scutellarin | H1975 (Lung) | 120.0 µg/mL[3] | CCK-8 | 72 h |
| Scutellarin | U251 (Glioblastoma) | 270.6 µM | CCK-8 | 48 h |
| Scutellarin | LN229 (Glioblastoma) | 296.2 µM | CCK-8 | 48 h |
| Scutellarin | MCF-7 (Breast) | 40.1% inhibition at 24h, 58.7% at 48h, 70.6% at 72h (at tested concentrations) | CCK-8 | 24, 48, 72 h |
| Wogonin | MHCC97L (Liver) | 486 µM[4] | Not Specified | 48 h |
| Wogonin | LO2 (Liver) | 424 µM[4] | Not Specified | 48 h |
| Luteolin | A549 (Lung) | 41.59 µM (24h), 27.12 µM (48h), 24.53 µM (72h)[5] | CCK-8 | 24, 48, 72 h |
| Luteolin | H460 (Lung) | 48.47 µM (24h), 18.93 µM (48h), 20.76 µM (72h)[5] | CCK-8 | 24, 48, 72 h |
| Luteolin | LoVo (Colon) | 66.70 µmol/L (24h), 30.47 µmol/L (72h)[6] | Not Specified | 24, 72 h |
| Luteolin | HL60 (Leukemia) | 15 µM[7] | Not Specified | Not Specified |
| Luteolin | A431 (Squamous Cell) | 19 µM[7] | Not Specified | Not Specified |
Table 2: IC50 Values of Comparative Natural Products
| Compound | Cancer Cell Line | IC50 Value | Assay | Incubation Time |
| Paclitaxel | Various | 2.5 - 7.5 nM[8] | Not Specified | 24 h |
| Paclitaxel | Ovarian Carcinoma Cell Lines (7 types) | 0.4 - 3.4 nM[9] | Clonogenic Assay | Not Specified |
| Paclitaxel | 4T1 (Murine Breast) | Concentrations from 3.9 to 250 µM tested | MTT | 48 h |
| Vincristine | A549 (Lung) | 40 nM[10] | Not Specified | Not Specified |
| Vincristine | MCF-7 (Breast) | 5 nM[10] | Not Specified | Not Specified |
| Vincristine | 1A9 (Ovarian) | 4 nM[10] | Not Specified | Not Specified |
| Vincristine | SY5Y (Neuroblastoma) | 1.6 nM[10] | Not Specified | Not Specified |
| Vincristine | UKF-NB-3 (Neuroblastoma) | IC50 values varied considerably in adapted sublines | MTT | 120 h |
| Vincristine | Jurkat E6.1 (T-cell Leukemia) | Not specified, used as a positive control | Not Specified | Not Specified |
| Vinblastine | A2780 (Ovarian) | 3.92–5.39 nM[11] | Not Specified | Not Specified |
| Vinblastine | MCF7 (Breast) | 1.72–3.13 nM[11] | Not Specified | Not Specified |
| Vinblastine | HeLa (Cervical) | IC50 calculated based on sigmoidal dose response | Real-time cell analysis | Not Specified |
Mechanisms of Action and Signaling Pathways
Scutellaria barbata and its active compounds exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating key signaling pathways involved in cell proliferation and survival.[12] In contrast, Paclitaxel, Vincristine, and Vinblastine primarily act as microtubule-targeting agents, disrupting mitosis and leading to cell cycle arrest and apoptosis.
Scutellaria barbata and its Active Flavonoids
The anticancer activity of Scutellaria barbata is attributed to its rich composition of flavonoids, including scutellarin, wogonin, and luteolin. These compounds have been shown to modulate several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Scutellaria barbata extracts and its flavonoids have been demonstrated to inhibit this pathway, leading to decreased cancer cell viability.[12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Inhibition of this pathway by Scutellaria barbata components contributes to their anticancer effects.[12]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. By inhibiting this pathway, Scutellaria barbata can reduce inflammation and promote cancer cell death.[12]
-
Induction of Apoptosis: Scutellaria barbata and its flavonoids induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.[12]
Signaling pathways modulated by Scutellaria barbata.
Paclitaxel, Vincristine, and Vinblastine
These compounds are classified as mitotic inhibitors and share a common mechanism of targeting microtubules, albeit with subtle differences.
-
Paclitaxel: It stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[13] This leads to the formation of abnormal microtubule bundles and disrupts the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
-
Vincristine and Vinblastine: These vinca alkaloids also bind to β-tubulin but inhibit the polymerization of tubulin into microtubules.[14][15] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to metaphase arrest and apoptosis.[14][15][16]
Mechanism of action of mitotic inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm. This assay is generally considered more sensitive and less toxic than the MTT assay.
-
-
Clonogenic Assay:
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with the compound for a specific period.
-
Incubation: The cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Cell Treatment: Cells are treated with the compound for the desired time.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
General experimental workflow for in vitro studies.
Conclusion
While specific data on this compound is currently scarce, the broader research on Scutellaria barbata and its primary flavonoids—scutellarin, wogonin, and luteolin—demonstrates significant anticancer potential through mechanisms that are distinct from traditional microtubule-targeting agents like Paclitaxel, Vincristine, and Vinblastine. The multi-targeted approach of Scutellaria barbata constituents, involving the modulation of key signaling pathways such as PI3K/Akt and MAPK, offers a promising avenue for the development of novel cancer therapies, potentially with improved safety profiles. In contrast, the established natural products Paclitaxel, Vincristine, and Vinblastine remain potent therapeutic options, particularly due to their well-understood mechanism of mitotic inhibition. Further research is warranted to isolate and characterize the specific activities of less-studied compounds like this compound to fully elucidate their therapeutic potential. This comparative guide highlights the diverse and potent anticancer activities of natural products, underscoring their continued importance in oncological drug discovery.
References
- 1. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scutellarin improves the radiosensitivity of non‐small cell lung cancer cells to iodine‐125 seeds via downregulating the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. Oncology [pharmacology2000.com]
- 16. researchgate.net [researchgate.net]
Verifying the Purity of Commercially Available Scutellaria baicalensis Flavonoids: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing flavonoids from Scutellaria baicalensis, commonly known as Chinese Skullcap, ensuring the purity of commercially available compounds is a critical first step for reliable experimental outcomes. The primary bioactive flavonoids, including baicalin, baicalein, wogonin, and wogonoside, are widely studied for their therapeutic potential, particularly their anti-inflammatory properties.[1][2] This guide provides a comparative overview of methods to verify the purity of these compounds, presents representative data, and details the experimental protocols necessary for independent verification.
Comparative Purity of Commercial Scutellaria Flavonoids
While direct, publicly available comparative studies on the purity of isolated Scutellaria flavonoids from various commercial vendors are scarce, published research provides insights into the expected purity of these compounds. The purity of commercially supplied flavonoids can vary, impacting experimental reproducibility. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of these compounds.[3][4]
Below is a table summarizing representative purity data for baicalin, a major flavonoid from Scutellaria baicalensis, as reported in scientific literature. This data can serve as a benchmark when evaluating commercial products.
| Compound | Reported Purity (%) | Analytical Method | Source |
| Baicalin | 96.8% | HPLC | [3] |
| Baicalin | 95.5% | HPLC | [5] |
| Baicalein | ≥ 98% | HPLC-UV | [6] |
Note: The variability in flavonoid content is significant in commercial tinctures and extracts, which underscores the importance of using purified compounds for precise research applications.[7]
Experimental Protocols for Purity Verification
The following is a detailed methodology for the purity analysis of Scutellaria flavonoids using High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Protocol for Baicalin Purity Analysis
This protocol is synthesized from established methods for the analysis of baicalin.[3][4][8]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance (accuracy to 0.01 mg).
-
Ultrasonic bath.
-
C18 analytical column (e.g., Diamonsil C18, 4.6 mm x 150 mm, 5 µm).[3]
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Baicalin reference standard.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of methanol, water, and phosphoric acid in the ratio of 47:53:0.2 (v/v/v).[3][4] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Reference Standard Solution: Accurately weigh approximately 7 mg of baicalin reference standard and dissolve it in methanol in a 100 mL volumetric flask to obtain a concentration of 70 µg/mL.
-
Test Sample Solution: Accurately weigh approximately 6 mg of the commercial baicalin sample, place it in a volumetric flask, and dissolve it in methanol using an ultrasonic bath to ensure complete dissolution.
3. Chromatographic Conditions:
-
Column: C18 (e.g., Diamonsil C18, 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: Methanol:Water:Phosphoric Acid (47:53:0.2, v/v/v).[3][4]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Analysis and Calculation:
-
Inject the reference standard solution and the test sample solution into the HPLC system.
-
Identify the baicalin peak in the chromatogram of the test sample by comparing the retention time with that of the reference standard.
-
Calculate the purity of the baicalin sample by comparing the peak area of the sample to that of the reference standard, using the following formula:
Purity (%) = (Asample / Astandard) × (Cstandard / Csample) × 100
Where:
-
Asample = Peak area of baicalin in the test sample solution
-
Astandard = Peak area of baicalin in the reference standard solution
-
Cstandard = Concentration of the reference standard solution
-
Csample = Concentration of the test sample solution
-
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of Scutellaria flavonoids, the following diagrams are provided.
Caption: Workflow for HPLC-based purity verification of this compound.
Caption: Anti-inflammatory signaling pathway of Scutellaria flavonoids.
The flavonoids from Scutellaria baicalensis have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[2][9] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory cytokines. Scutellaria flavonoids can suppress the activation of these pathways, thereby reducing the inflammatory response.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published Scutebata F Findings: A Comparative Analysis of Bioactive Diterpenoids from Scutellaria barbata
Disclaimer: As of November 2025, a thorough literature search did not yield any specific published findings or independent replication studies for a compound explicitly named "Scutebata F." However, the plant from which it is reportedly isolated, Scutellaria barbata (also known as Ban Zhi Lian), is a rich source of bioactive neoclerodane diterpenoids with significant scientific interest for their anti-inflammatory and anti-cancer properties. This guide, therefore, presents a comparative analysis of well-documented diterpenoids from Scutellaria barbata, such as Scutebarbatine A and Scutebarbalactone VN, as representative examples to fulfill the user's request. The experimental data and methodologies provided are based on published studies of these related compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds from Scutellaria barbata.
Comparative Data on Bioactive Diterpenoids from Scutellaria barbata
Extracts and isolated compounds from Scutellaria barbata have demonstrated notable anti-cancer and anti-inflammatory activities. The primary mechanisms of action involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of key inflammatory signaling pathways.[1][2][3]
Table 1: Cytotoxic and Anti-inflammatory Activity of Scutellaria barbata Compounds
| Compound/Extract | Target/Assay | Cell Line(s) | Result Type | Value | Reference |
| Scutebarbalactone VN | NF-κB Inhibition | 293/NF-κB Human Embryonic Kidney Cells | IC50 | 38.6 ± 0.05 µM | [4][5] |
| Scutebarbatine A | Apoptosis Induction | Human Colon Cancer Cells (Caco-2) | Activity | Dose-dependent | [2] |
| S. barbata Ethanol Extract | Cytotoxicity | Human Gastric Adenocarcinoma Cells (MKN-45) | Activity | Dose-dependent | [6] |
| S. barbata Ethanol Extract | iNOS and COX-2 Inhibition | RAW 264.7 Macrophages | Activity | Significant at 200 µg/mL | [7] |
| S. barbata Ethyl Acetate Extract | iNOS and COX-2 Inhibition | RAW 264.7 Macrophages | Activity | Significant at 200 µg/mL | [7] |
Experimental Protocols
Isolation of Diterpenoids from Scutellaria barbata
A general procedure for the isolation of compounds like Scutebarbatine A and Scutebarbalactone VN involves solvent extraction and chromatographic separation.
-
Extraction: The dried, powdered aerial parts of Scutellaria barbata are typically extracted with a solvent such as methanol or ethanol.[2][4]
-
Fractionation: The crude extract is then subjected to fractionation using techniques like solvent-solvent partitioning.
-
Chromatography: Individual compounds are purified from the fractions using various chromatographic methods, including preparative high-performance liquid chromatography (HPLC).[8]
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., Caco-2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Scutebarbatine A) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of the NF-κB signaling pathway.
-
Cell Transfection: Human embryonic kidney 293 (HEK293) cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment: The transfected cells are treated with the test compound (e.g., Scutebarbalactone VN) for a defined period.
-
NF-κB Activation: NF-κB activation is induced by a stimulant, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[4][5]
Visualizations
Signaling Pathways
The bioactive compounds in Scutellaria barbata are known to modulate several key signaling pathways involved in cancer progression and inflammation.
References
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using the gene expression signature of scutebarbalactone VN isolated from Scutellaria barbata to elucidate its anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 8. Purification and preparation of compounds from an extract of Scutellaria barbata D. Don using preparative parallel high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Scutebata F: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Scutebata F, a novel synthetic nucleoside analog with potential biohazardous and chemical hazards. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively handling this compound in a laboratory setting.
Understanding the Hazards of this compound
This compound is an experimental compound that has demonstrated potent antiviral activity. However, its novel mechanism of action also presents potential risks. It is classified as a biohazardous chemical waste due to its ability to interfere with cellular replication and its unknown long-term environmental impact. All waste contaminated with this compound must be treated as hazardous.
Segregation and Collection of this compound Waste
Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe disposal.[1] Different forms of waste must be collected in designated, properly labeled containers.
Table 1: this compound Waste Segregation and Container Specifications
| Waste Type | Container Type | Labeling Requirements |
| Liquid Waste (e.g., media, buffer) | Leak-proof, shatter-resistant plastic container with screw cap. | "Hazardous Waste - this compound, Liquid", Biohazard Symbol |
| Solid Waste (e.g., gloves, pipette tips) | Lined biohazard box ("burn box") or rigid, puncture-resistant container. | "Hazardous Waste - this compound, Solid", Biohazard Symbol |
| Sharps Waste (e.g., needles, contaminated glass) | Puncture-proof sharps container. | "Hazardous Waste - this compound, Sharps", Biohazard Symbol |
All waste containers must be kept closed except when adding waste.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Experimental Protocol: Chemical Decontamination of Liquid this compound Waste
This protocol details the steps for the chemical inactivation of liquid waste containing this compound. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
4.1. Materials
-
Liquid this compound waste
-
Freshly prepared 10% bleach solution
-
Secondary containment vessel
-
pH indicator strips
4.2. Procedure
-
Containment: Place the primary liquid waste container in a larger, shatter-proof secondary container.[2]
-
Inactivation: Slowly add a 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% bleach.[2]
-
Mixing: Gently swirl the solution to ensure thorough mixing.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]
-
Neutralization: Check the pH of the treated solution. If necessary, neutralize to a pH between 6.0 and 8.0 before drain disposal.
-
Disposal: Dispose of the treated solution down the drain with copious amounts of water, in accordance with local regulations.[2]
The following diagram outlines the key steps of this experimental protocol.
Caption: Protocol for the chemical decontamination of liquid this compound waste.
Handling and Storage of this compound Waste
All this compound waste must be handled by trained personnel wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Waste containers should be stored in a designated, secure area away from general laboratory traffic.[3]
Table 2: this compound Waste Storage and Disposal Timeline
| Waste Type | Maximum Storage Time (Room Temperature) | Maximum Storage Time (Refrigerated) | Disposal Schedule |
| Liquid Waste | 48 hours | 7 days | Weekly |
| Solid Waste | 7 days | Not Applicable | Bi-weekly |
| Sharps Waste | Until 3/4 full | Not Applicable | As needed |
If stored waste becomes putrescent, it must be moved for disposal within 24 hours.[3]
Final Disposal Procedures
Decontaminated liquid waste may be drain disposed in accordance with institutional and local regulations. All other forms of this compound waste, including treated solid and sharps waste, must be disposed of through a certified hazardous waste contractor. Do not dispose of this compound waste in the regular trash.[1][2] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[1][3]
References
Essential Safety and Operational Protocols for Handling Scutebata F
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Scutebata F.
This document provides crucial safety and logistical information for the handling of this compound, a diterpenoid found in Scutellaria barbata.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on established best practices for handling potentially potent and hazardous chemical compounds in a laboratory setting.[3][4][5][6][7] These procedures are designed to minimize exposure risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[5][8][9] The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications and Use Case |
| Primary | Safety Goggles | Must be splash-proof and provide full coverage to prevent eye contact with powders or solutions of this compound.[3] |
| Nitrile Gloves | Double-gloving is recommended, especially when handling concentrated forms. Check for tears and replace immediately if compromised.[3][5] | |
| Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from contamination.[10] | |
| Secondary (Required for handling powders or creating aerosols) | Respiratory Protection | An N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of fine particles.[5][11] |
| Face Shield | To be used in conjunction with safety goggles to provide an additional layer of protection against splashes.[3][4] | |
| Ancillary | Closed-toe Shoes | Impervious, closed-toe shoes are required to protect against spills.[11] |
Engineering and Administrative Controls
Engineering and administrative controls are designed to minimize hazards at their source.[12]
| Control Type | Method | Operational Protocol |
| Engineering | Fume Hood | All handling of powdered this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][13] |
| Ventilation | Ensure the laboratory has adequate general ventilation to reduce the concentration of any airborne contaminants.[13] | |
| Administrative | Restricted Access | Designate specific areas for handling this compound and restrict access to authorized personnel only. |
| Training | All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.[9] |
Experimental Protocols: Handling and Preparation
Adherence to strict experimental protocols is vital for safety and experimental integrity.
3.1. Preparation of Stock Solutions
-
Pre-Handling: Don all required primary and secondary PPE. Ensure the fume hood is operational.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, Ethanol) dropwise to the powder to avoid generating dust.[1] Gently swirl to dissolve.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature.
3.2. Spill Management
-
Immediate Action: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, use an appropriate absorbent material from a chemical spill kit.
-
Neutralization (if applicable): Follow established laboratory procedures for neutralizing the chemical if its properties are known.
-
Cleanup: Wearing appropriate PPE, carefully clean the area. All materials used for cleanup must be disposed of as hazardous waste.[14][15]
-
Reporting: Report all spills to the laboratory supervisor and environmental health and safety office.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[14][16][17]
| Waste Type | Container | Labeling and Disposal Procedure |
| Solid Waste | Lined, sealed container | Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.[14][15] |
| Liquid Waste | Labeled, sealed waste bottle | Unused solutions and solvent rinses must be collected in a compatible, sealed hazardous waste bottle. Do not mix with incompatible waste streams.[14][16][17] |
| Empty Containers | Triple-rinsed or disposed of as hazardous waste | The original this compound container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the empty, unrinsed container can be disposed of as hazardous waste.[15][18] |
Workflow and Safety Pathway
The following diagram illustrates the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Scutebata E | CAS:1207181-61-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C30H37NO9 | CID 44604691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. support.hpe.com [support.hpe.com]
- 4. amiosp.com [amiosp.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 9. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Personal Protective Equipment | General Safety Programs | Risk Management and Safety | University of Notre Dame [riskmanagement.nd.edu]
- 13. uwlax.edu [uwlax.edu]
- 14. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 17. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
